molecular formula C7H5FO2 B1296999 3-Fluorosalicylaldehyde CAS No. 394-50-3

3-Fluorosalicylaldehyde

Cat. No.: B1296999
CAS No.: 394-50-3
M. Wt: 140.11 g/mol
InChI Key: NWDHTEIVMDYWQJ-UHFFFAOYSA-N
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Description

3-Fluorosalicylaldehyde is a useful research compound. Its molecular formula is C7H5FO2 and its molecular weight is 140.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHTEIVMDYWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343153
Record name 3-Fluoro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-50-3
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorosalicylaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluorosalicylaldehyde: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 3-Fluorosalicylaldehyde (CAS Number: 394-50-3), a versatile aromatic aldehyde with significant applications in medicinal chemistry and materials science. This document covers its core physicochemical properties, synthesis methodologies, and its role as a key building block in the development of novel therapeutic agents, particularly focusing on its derivatives' anticancer activities.

Core Properties of this compound

This compound is a substituted aromatic aldehyde distinguished by a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the benzene ring.[1] This substitution pattern significantly influences its chemical reactivity and biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 394-50-3[2][3][4][5]
Molecular Formula C₇H₅FO₂[2][3][4][5]
Molecular Weight 140.11 g/mol [2][3][4][5]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 68-72 °C[2][3]
Solubility Soluble in organic solvents (e.g., ethanol, ether), low solubility in water.[6]
Purity Typically ≥97%[1][3]
Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The Infrared (IR) spectrum exhibits characteristic peaks for the hydroxyl, aldehyde, and carbon-fluorine bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, each with its own advantages and disadvantages. Its reactivity is centered around the aldehyde and hydroxyl functional groups, making it a valuable precursor for a wide range of derivatives.

Synthetic Methodologies

Several synthetic routes for this compound have been reported, including:

  • Reimer-Tiemann Reaction: This classic method involves the ortho-formylation of a phenol (in this case, 2-fluorophenol) using chloroform in a basic solution. However, this reaction can often result in low yields and the formation of isomeric byproducts.

  • Kolbe-Schmidt Reaction followed by Reduction: This two-step process involves the carboxylation of an alkali salt of 2-fluorophenol, followed by the reduction of the resulting salicylic acid derivative to the aldehyde. This method can be inefficient and require harsh reaction conditions.

  • Ortho-Fluorophenol with a Boron-Containing Compound: A more efficient method involves the reaction of ortho-fluorophenol with a boron-containing compound, such as boric acid, and a formaldehyde source. This method has been shown to produce this compound in higher yields.

A general experimental workflow for the synthesis of this compound starting from ortho-fluorophenol is depicted below.

G cluster_synthesis Synthesis of this compound ortho-Fluorophenol ortho-Fluorophenol Reaction Mixture Reaction Mixture ortho-Fluorophenol->Reaction Mixture Boric Acid Boric Acid Boric Acid->Reaction Mixture Formaldehyde Source Formaldehyde Source Formaldehyde Source->Reaction Mixture Heating and Stirring Heating and Stirring Reaction Mixture->Heating and Stirring Work-up and Purification Work-up and Purification Heating and Stirring->Work-up and Purification This compound This compound Work-up and Purification->this compound

A simplified workflow for the synthesis of this compound.
Key Reactions and Derivatives

The aldehyde and hydroxyl groups of this compound are key to its reactivity, allowing for the synthesis of a diverse range of derivatives. A particularly important class of derivatives are Schiff bases , which are formed through the condensation reaction of the aldehyde group with a primary amine.

These Schiff bases can act as versatile ligands that coordinate with various metal ions to form stable metal-salen complexes . The fluorine substituent in the 3-position can enhance the biological activity and stability of these complexes.[5]

Applications in Drug Discovery and Development

The unique electronic properties conferred by the fluorine atom make this compound a valuable building block in medicinal chemistry. Fluorine substitution can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[7][8] Derivatives of this compound, particularly its Schiff bases and their metal complexes, have shown promising biological activities, including anticancer properties.[1]

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the potential of salicylaldehyde-derived Schiff bases and their metal complexes as anticancer agents. For instance, cobalt-salen complexes have been shown to induce apoptosis in cancer cells and overcome multidrug resistance.[2] The mechanism of action often involves the induction of programmed cell death, or apoptosis, through various signaling pathways.

Experimental Protocol: Synthesis of a this compound-Derived Schiff Base

The following is a representative protocol for the synthesis of a Schiff base from this compound and an amine, which is a common first step in the generation of biologically active metal complexes.

Materials:

  • This compound

  • Primary amine (e.g., ethylenediamine)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (0.5 equivalents for a 2:1 aldehyde:amine ratio) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically 1-3 hours), monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the Schiff base product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, mass spectrometry).

The general workflow for this synthesis is illustrated below.

G cluster_schiff_base Schiff Base Synthesis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Primary Amine Primary Amine Primary Amine->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Cooling and Precipitation Cooling and Precipitation Reflux->Cooling and Precipitation Filtration and Drying Filtration and Drying Cooling and Precipitation->Filtration and Drying Schiff Base Product Schiff Base Product Filtration and Drying->Schiff Base Product G cluster_apoptosis Apoptosis Induction by this compound Derivative Bioactive Compound Bioactive Compound Mitochondrial Pathway Mitochondrial Pathway Bioactive Compound->Mitochondrial Pathway Death Receptor Pathway Death Receptor Pathway Bioactive Compound->Death Receptor Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-8 Activation Caspase-8 Activation Death Receptor Pathway->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

An In-depth Technical Guide to 3-Fluorosalicylaldehyde: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorosalicylaldehyde, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization, designed to be a valuable resource for professionals in organic synthesis and drug development.

Core Concepts: Molecular Structure and Properties

This compound, also known as 3-Fluoro-2-hydroxybenzaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅FO₂.[1][2][3] Its molecular structure consists of a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a fluorine atom (-F) at positions 1, 2, and 3, respectively. The presence of the fluorine atom significantly influences the molecule's reactivity and physicochemical properties.

The molecular weight of this compound is 140.11 g/mol .[1][2][3] It typically appears as a white to light yellow crystalline powder.[1][3]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₅FO₂[1][2][3]
Molecular Weight 140.11 g/mol [1][2][3]
CAS Number 394-50-3[1][2]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 67-72 °C[3]
Boiling Point 176.2 ± 20.0 °C (Predicted)[4]
Density 1.350 ± 0.06 g/cm³ (Predicted)[4]
Purity ≥96%[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether), low solubility in water.[4]
SMILES O=Cc1c(O)c(F)ccc1[4]
InChIKey NWDHTEIVMDYWQJ-UHFFFAOYSA-N[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound

A common method for the synthesis of this compound is through the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[5] An alternative approach involves the reaction of ortho-fluorophenol with a boron-containing compound and a source of formaldehyde.[5]

Method: Synthesis from o-Fluorophenol

This procedure is adapted from a patented method and provides a general guideline.[5]

Materials:

  • o-Fluorophenol

  • Boron oxide (ball-milled, finely divided)

  • s-Trioxane

  • Xylene

  • Sodium hydroxide (2.5 N solution)

  • Hydrochloric acid

Procedure:

  • A mixture of o-fluorophenol (1.0 mole), ball-milled boron oxide (0.5 mole), and 200 ml of xylene is placed in a three-neck flask equipped with a stirrer, thermometer, and a Dean-Stark trap.

  • The mixture is heated to 140-145 °C with rapid stirring under a nitrogen atmosphere to remove water via azeotropic distillation.

  • After the theoretical amount of water is collected, the reaction mixture is cooled to 115 °C.

  • A solution of s-trioxane (0.33 mole) in 200 ml of xylene is added dropwise over several hours while maintaining the temperature at 115 °C.

  • The reaction mixture is stirred for an additional 16-18 hours at 115 °C.

  • The mixture is then cooled to 10 °C, and 1 liter of 2.5 N sodium hydroxide is added at a rate that maintains the temperature below 15 °C.

  • The aqueous phase is separated and acidified with hydrochloric acid to a pH of approximately 4.

  • The resulting solution is extracted with a suitable organic solvent (e.g., ether).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or recrystallization.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aldehydic proton (typically a singlet around 9.8-10.0 ppm), the hydroxyl proton (a broad singlet, chemical shift can vary), and the aromatic protons (in the range of 6.8-7.5 ppm) with splitting patterns indicative of their substitution.

  • ¹³C NMR Analysis: The carbon NMR spectrum will display signals for the carbonyl carbon (around 190-195 ppm) and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling (C-F coupling).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation: A standard FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: The IR spectrum will exhibit characteristic absorption bands: a broad O-H stretching vibration (around 3200-3400 cm⁻¹), a strong C=O stretching vibration of the aldehyde (around 1650-1680 cm⁻¹), C-F stretching vibrations, and C-H and C=C stretching and bending vibrations of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

  • Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides the molecular ion peak (at m/z = 140) and a characteristic fragmentation pattern that confirms the molecular structure.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G Workflow for Synthesis and Characterization of this compound start Starting Materials (o-Fluorophenol, etc.) synthesis Chemical Synthesis (e.g., Reimer-Tiemann Reaction) start->synthesis workup Work-up and Purification (Extraction, Distillation/Recrystallization) synthesis->workup product Crude/Pure this compound workup->product ftir FTIR Spectroscopy (Functional Group Identification) product->ftir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) product->nmr gcms GC-MS Analysis (Purity and Molecular Weight Confirmation) product->gcms data Data Analysis and Structure Confirmation ftir->data nmr->data gcms->data

Caption: A logical workflow diagram for the synthesis and analysis of this compound.

References

Spectroscopic Characterization of 3-Fluorosalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorosalicylaldehyde (C₇H₅FO₂), a key aromatic aldehyde derivative. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.98s-Aldehyde proton (-CHO)
7.86s-Aromatic proton
7.77d7.6Aromatic proton
7.61d7.9Aromatic proton
7.49t7.8Aromatic proton

s = singlet, d = doublet, t = triplet

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
190.9Aldehyde carbon (C=O)
137.8Aromatic carbon
135.5Aromatic carbon
134.4Aromatic carbon
130.4Aromatic carbon
129.3Aromatic carbon
128.0Aromatic carbon

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The following table presents the characteristic IR absorption peaks for a closely related compound, 3-chloro-5-fluorosalicylaldehyde, which are expected to be highly representative for this compound.[1]

Table 3: Representative IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3081m, brO-H & Aromatic C-H stretch
2859wAldehyde C-H stretch (Fermi doublet)
2733wAldehyde C-H stretch (Fermi doublet)
1664sC=O stretch (carbonyl)
1462mAromatic C=C stretch
1436sAromatic C=C stretch
1294sC-O stretch (phenol)
1238sC-F stretch

s = strong, m = medium, w = weak, br = broad

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
140Molecular ion [M]⁺
139[M-H]⁺ fragment

The molecular weight of this compound is 140.11 g/mol .[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the crystalline powder is placed directly on the ATR crystal (e.g., diamond). The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are then ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solid_Prep Solid Sample Preparation (ATR or KBr Pellet for IR) Sample->Solid_Prep Vaporization Introduction & Vaporization (MS) Sample->Vaporization NMR NMR Spectrometer (¹H & ¹³C Analysis) Dissolution->NMR IR FT-IR Spectrometer (Functional Group Analysis) Solid_Prep->IR MS Mass Spectrometer (Molecular Weight & Fragmentation) Vaporization->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

3-Fluorosalicylaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Fluorosalicylaldehyde (CAS No. 394-50-3), a key intermediate in various fields including pharmaceuticals and materials science.[1] This document compiles qualitative and physicochemical data, outlines general experimental protocols for determining these properties, and presents a logical workflow for solubility assessment.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅FO₂[2]
Molecular Weight 140.11 g/mol [2]
Melting Point 68-72 °C[1]
Appearance White to light yellow crystalline powder[1][3]
pKa (Predicted) 6.91 ± 0.10[3]

Solubility Profile

SolventSolubilitySource
WaterInsoluble[3][4]
MethanolSoluble[4]
EthanolSoluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[5]
EtherSoluble[5]

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility is recommended.

Stability Characteristics

Detailed stability studies on this compound, including degradation kinetics and product identification, are not extensively published. The available information is primarily derived from supplier handling recommendations.

ConditionObservation / RecommendationImplicationSource
Temperature Recommended storage at 2-8°C.The compound may be susceptible to degradation at ambient or elevated temperatures.[1][3]
Atmosphere Recommended to store under an inert gas (e.g., nitrogen). Described as "Air Sensitive".The compound is likely prone to oxidation.[2][3][4]
Light No specific data available. Standard practice for aromatic aldehydes is to store protected from light.Potential for photodegradation.
pH No specific data available.The phenolic hydroxyl and aldehyde groups may exhibit reactivity under strongly acidic or basic conditions.

Experimental Protocols

While specific, published protocols for this compound are unavailable, the following are detailed, generalized methodologies for determining the solubility and stability of a compound of this nature.

Protocol 1: Equilibrium Solubility Determination by HPLC

This protocol outlines a method for determining the equilibrium solubility of a compound in various solvents using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO).

    • Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter (compatible with the solvent) to remove any undissolved particles.

  • Analysis by HPLC:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

    • Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for this compound.

    • Quantify the concentration of the compound by comparing the peak area to a pre-established calibration curve of known concentrations.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Protocol 2: Accelerated Stability Study

This protocol describes a general approach for assessing the stability of a compound under accelerated conditions, as is common in the pharmaceutical industry.

  • Sample Preparation:

    • Accurately weigh samples of this compound into vials suitable for the chosen storage conditions.

    • Prepare solutions of the compound in relevant solvents if stability in solution is also to be assessed.

  • Storage Conditions:

    • Place the samples in controlled environment stability chambers. Common accelerated conditions include 40°C / 75% Relative Humidity (RH).

    • For photostability testing, expose a sample to a light source that meets ICH Q1B guidelines, while a control sample is kept in the dark.

  • Time Points:

    • Establish a schedule for sample withdrawal. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. This method must be validated to separate the parent compound from any potential degradation products.

    • Physical properties such as appearance, color, and melting point should also be monitored.

  • Data Evaluation:

    • Quantify the amount of the parent compound remaining at each time point.

    • Identify and, if possible, quantify any degradation products.

    • The data can be used to establish a degradation rate and estimate the shelf-life under normal storage conditions.

Workflow and Process Visualization

The following diagrams illustrate logical workflows for solubility and stability testing.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvents B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage & Sampling cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Samples (Solid & Solution) B Select Stability Conditions (e.g., 40°C/75% RH, Photostability) A->B C Define Time Points (0, 1, 3, 6 months) B->C D Place Samples in Chambers C->D E Withdraw Samples at Time Points D->E Over time F Analyze by Stability-Indicating HPLC E->F G Assess Physical Properties E->G H Quantify Purity & Degradants F->H G->H I Determine Degradation Rate H->I

References

An In-depth Technical Guide to 3-Fluorosalicylaldehyde Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 3-Fluorosalicylaldehyde derivatives, providing a crucial resource for scientists and researchers in the field of medicinal chemistry and drug discovery.

Introduction: this compound and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of the fluorine atom at the 3-position of the salicylaldehyde core imparts unique electronic properties, enhancing the molecule's reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and experimental protocols related to this compound derivatives and their analogs, with a focus on their potential as anticancer and antimicrobial agents.

Chemical Synthesis and Characterization

The synthesis of this compound derivatives primarily involves the condensation of this compound with various primary amines to form Schiff bases, or reaction with metal salts to form metal complexes.

General Synthesis of this compound Schiff Base Derivatives

A common method for the synthesis of Schiff bases involves the direct condensation of this compound with a primary amine in an alcoholic solvent, often with catalytic amounts of acid.

Experimental Protocol: Synthesis of a this compound Schiff Base

  • Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask with constant stirring.

  • Addition of Amine: To this solution, add a stoichiometric amount (1 mmol) of the desired primary amine, also dissolved in a small amount of ethanol.

  • Reaction: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, as well as elemental analysis.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quantitative data for these activities are summarized in the tables below.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic activity of these compounds.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Cobalt-salen complex of this compound-50[1]
Salicylaldehyde-derived secondary amine 2-5.14 ± 0.11 (Antioxidant activity - ABTS assay)[2]
Salicylaldehyde-derived secondary amine 5-9.42 ± 1.02 (Antioxidant activity - Phenanthroline assay)[2]
3-methoxysalicylaldehyde-4-methoxybenzoylhydrazoneBV-173 (Leukemia)< 1[3]
3-methoxysalicylaldehyde-4-methoxybenzoylhydrazoneK-562 (Leukemia)< 1[3]

Table 1: Anticancer and Antioxidant Activities of Salicylaldehyde Derivatives.

Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

CompoundMicroorganismMIC (µg/mL) at 24hReference
This compoundCandida albicans4[4]
This compoundSaccharomyces cerevisiae8[4]
This compoundStaphylococcus aureus16[4]
This compoundBacillus cereus188[4]
This compoundEscherichia coli750[4]
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA and VRSA strains0.031–0.062[5]

* Mean of two determinations. Table 2: Antimicrobial Activity of this compound and a Derivative.

Experimental Protocols for Biological Assays

Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for drug development. While research is ongoing, preliminary studies suggest the involvement of key signaling pathways in their anticancer activity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][7] Its dysregulation is a hallmark of many cancers. Some salicylaldehyde derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.

PI3K_Akt_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including some salicylaldehyde derivatives, are known to induce apoptosis in cancer cells. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage/ Cellular Stress DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic apoptosis pathways.

Experimental and Drug Screening Workflows

A systematic approach is necessary for the discovery and development of new drugs based on this compound derivatives. The following diagrams illustrate typical experimental and drug screening workflows.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Start This compound + Amine/Metal Salt Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization In_vitro In vitro Assays (Anticancer, Antimicrobial) Characterization->In_vitro Hit_ID Hit Identification In_vitro->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Pathway_Analysis Signaling Pathway Analysis Hit_ID->Pathway_Analysis Target_ID Target Identification Pathway_Analysis->Target_ID

Caption: A typical experimental workflow.

Drug_Screening_Workflow Library Compound Library (this compound Derivatives) Primary_Screening Primary Screening (e.g., MTT Assay) Library->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Confirmation->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Selection->ADMET In_Vivo In Vivo Studies (Animal Models) ADMET->In_Vivo

Caption: A typical drug screening workflow.

Conclusion

This compound derivatives and their analogs are a promising class of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of their synthesis, a compilation of available quantitative biological data, detailed experimental protocols for their evaluation, and an introduction to the potential signaling pathways involved in their mechanism of action. The provided workflows and diagrams offer a structured approach for researchers entering this exciting field. Further research is warranted to fully elucidate the structure-activity relationships, optimize the therapeutic potential, and explore the full range of biological activities of these versatile molecules.

References

The Versatility of 3-Fluorosalicylaldehyde: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorosalicylaldehyde, a fluorinated aromatic aldehyde, has emerged as a pivotal building block in synthetic and medicinal chemistry. The strategic placement of a fluorine atom on the salicylaldehyde scaffold significantly enhances its chemical reactivity and biological activity, making it a versatile precursor for a wide array of functional molecules. This technical guide provides an in-depth exploration of the current and potential research applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents, sensitive fluorescent probes, and advanced materials. This document summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and visualizes complex chemical and biological processes to facilitate further research and development.

Synthetic Applications: A Gateway to Molecular Diversity

This compound serves as a versatile starting material for the synthesis of a multitude of organic compounds, most notably Schiff bases and their metal complexes. The presence of the hydroxyl, aldehyde, and fluoro groups provides multiple reactive sites for derivatization.

Synthesis of Schiff Bases

The condensation reaction between this compound and various primary amines readily yields Schiff bases, also known as imines. These compounds are of significant interest due to their diverse biological activities.

Experimental Protocol: General Synthesis of this compound Schiff Bases

A general and efficient method for the synthesis of Schiff bases from this compound is the condensation reaction with a primary amine in an appropriate solvent, often with catalytic amounts of acid.

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.

  • Reaction: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

The following diagram illustrates the general workflow for the synthesis and subsequent application of this compound-derived Schiff bases.

G This compound This compound Condensation Condensation This compound->Condensation Primary Amine Primary Amine Primary Amine->Condensation Schiff Base Schiff Base Condensation->Schiff Base Complexation Complexation Schiff Base->Complexation Biological Evaluation Biological Evaluation Schiff Base->Biological Evaluation Materials Science Materials Science Schiff Base->Materials Science Metal Salt Metal Salt Metal Salt->Complexation Metal Complex Metal Complex Complexation->Metal Complex Metal Complex->Biological Evaluation Metal Complex->Materials Science

Caption: General workflow for synthesis and applications.

Medicinal Chemistry Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

This compound and its Schiff base derivatives have shown significant activity against various bacterial and fungal strains. The fluorine substituent is known to enhance the antimicrobial potency of organic molecules.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundCandida albicans4[1]
This compoundSaccharomyces cerevisiae8[1]
This compoundBacillus cereus188[1]
This compoundStaphylococcus aureus375[1]
This compoundEscherichia coli16[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[1]

Anticancer Activity

Metal complexes of Schiff bases derived from salicylaldehydes are a well-established class of compounds with potent anticancer activities. While specific data for this compound derivatives is emerging, a cobalt-salen complex based on this precursor has shown anticancer activity with an IC₅₀ of 50 µM.[2] The proposed mechanism of action for many salicylaldehyde-based metal complexes involves DNA binding and intercalation, leading to the inhibition of cancer cell proliferation.[3][4]

CompoundCancer Cell LineIC₅₀ (µM)Reference
Cobalt-salen complex from this compoundNot specified50[2]
Cu(II) Schiff base complex (general salicylaldehyde)MCF-743.08[3]

Table 2: Anticancer activity of salicylaldehyde-derived metal complexes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Modulation of Cellular Signaling Pathways

Recent studies have indicated that salicylaldehyde and its derivatives can modulate key cellular signaling pathways implicated in cancer and inflammatory responses. For instance, benzaldehyde has been shown to inhibit major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[5] Salicylaldehyde has also been found to suppress the IgE-mediated activation of mast cells by reducing the cell surface expression of the high-affinity IgE receptor, FcεRI.[6]

The following diagram illustrates the potential inhibitory effect of salicylaldehyde derivatives on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Salicylaldehyde Derivative Salicylaldehyde Derivative Salicylaldehyde Derivative->PI3K Salicylaldehyde Derivative->AKT Salicylaldehyde Derivative->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

The diagram below depicts the FcεRI signaling pathway in mast cells and the potential point of intervention for salicylaldehyde derivatives.

G Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI binds Lyn Lyn FcεRI->Lyn activates Syk Syk Lyn->Syk activates Downstream Signaling Downstream Signaling Syk->Downstream Signaling Degranulation Degranulation Downstream Signaling->Degranulation Salicylaldehyde Derivative Salicylaldehyde Derivative Salicylaldehyde Derivative->FcεRI downregulates expression

Caption: Modulation of the FcεRI signaling pathway.

Fluorescent Probes for Metal Ion Detection

The unique photophysical properties of salicylaldehyde derivatives make them excellent candidates for the development of fluorescent chemosensors. This compound-based probes have been designed for the selective and sensitive detection of various metal ions, such as Al³⁺. The mechanism of detection often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe restricts intramolecular rotation and enhances fluorescence emission.

Probe based onTarget IonDetection Limit (M)Reference
Salicylaldehyde Hydrazyl DiaryletheneAl³⁺7.98 x 10⁻⁹[7]
Diarylethene Salicylhydrazide Schiff baseAl³⁺8.31 x 10⁻⁸[8]
Diarylethene Salicylhydrazide Schiff baseZn²⁺3.33 x 10⁻⁷[8]

Table 3: Performance of salicylaldehyde-based fluorescent probes.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in various fields of chemical and biological research. Its derivatives have demonstrated promising antimicrobial and anticancer activities, and its unique structure lends itself to the development of sensitive fluorescent probes. The continued exploration of this compound and its derivatives is expected to yield novel therapeutic agents and advanced materials. Further research is warranted to fully elucidate the mechanisms of action of its biologically active derivatives and to expand the library of compounds for a broader range of applications. The detailed protocols and summarized data within this guide are intended to serve as a valuable resource for researchers embarking on studies involving this promising molecule.

References

An In-depth Technical Guide to the Safety and Handling of 3-Fluorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety precautions and handling measures for 3-Fluorosalicylaldehyde (CAS No: 394-50-3), a versatile building block in pharmaceutical and materials science research.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[3] The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[3][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound:

Classification GHS Hazard Statements Pictogram Signal Word
Skin Irritation (Category 2)H315: Causes skin irritation.[3]
alt text
Warning[3]
Eye Irritation (Category 2)H319: Causes serious eye irritation.[3]GHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[3]

Aggregated GHS information is provided by companies to the ECHA C&L Inventory. This information may vary between notifications depending on impurities and other factors.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below:

Property Value
Synonyms 3-Fluoro-2-hydroxybenzaldehyde, 2-Hydroxy-3-fluorobenzaldehyde[1][4]
CAS Number 394-50-3[4][5]
Molecular Formula C₇H₅FO₂[4][5]
Molecular Weight 140.11 g/mol [1][5]
Appearance White to off-white or light yellow powder/crystal[1][4]
Melting Point 68-70 °C[1][4]
Purity ≥97%[1]
Storage Store in a well-ventilated place, keeping the container tightly closed.[4] Some suppliers recommend storage at 4°C under nitrogen.[5]

Toxicological Information

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation, with the respiratory system being a target organ.[3]

No specific information on the mechanism of action for the irritant properties of this compound was found in the searched literature.

Safe Handling and Storage

To minimize the risks associated with handling this compound, the following precautions should be strictly adhered to:

Handling:

  • Avoid all personal contact, including inhalation of dust.[4][6]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE) as detailed in the next section.[4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

  • Keep away from food and drink.[4]

  • Avoid generating dust during handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed when not in use.[4][6]

  • Store away from incompatible materials.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protection Type Recommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles approved under appropriate government standards such as EN166 (EU) or NIOSH (US).[4]
Skin Protection Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product.[4]
Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[4]
Respiratory Protection For nuisance exposures, use a dust mask type N95 (US). For higher-level exposures, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. Always show the Safety Data Sheet (SDS) to the attending medical professional.[4]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice/attention.[4]
Skin Contact Immediately wash the skin with plenty of water.[4][7] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4][7]
Ingestion Rinse the mouth with water. If the person feels unwell, call a poison center or doctor.[4]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment (PPE) as described in Section 5. Avoid breathing dust and contact with skin and eyes.[6]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

  • Containment and Cleanup: For dry spills, use dry clean-up procedures that avoid generating dust.[6] Sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.[6] After cleanup, wash the spill area.[6]

Experimental Workflow: Spill Response Protocol

The following diagram outlines the logical workflow for responding to a this compound spill in a laboratory setting.

Spill_Response_Workflow start Spill of this compound Detected assess Assess the Spill (Size and Location) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->ppe Minor Spill evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill - Avoid raising dust - Sweep or vacuum into a sealed container contain->cleanup decontaminate Decontaminate the Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the precautions outlined in this guide. The primary hazards are skin, eye, and respiratory irritation. By utilizing appropriate engineering controls, personal protective equipment, and proper handling techniques, researchers can minimize their risk of exposure. In the event of an accident, the first aid and spill response procedures detailed herein should be followed promptly.

References

Methodological & Application

Synthesis and Application of Schiff Bases Derived from 3-Fluorosalicylaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of Schiff bases derived from 3-Fluorosalicylaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their potential as anticancer agents, antibacterial agents, and fluorescent probes.

Introduction

Schiff bases are a class of organic compounds characterized by an imine or azomethine (-C=N-) group. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. Salicylaldehyde and its derivatives are common starting materials for Schiff base synthesis, yielding compounds with a wide range of biological activities and photophysical properties. The introduction of a fluorine atom at the 3-position of the salicylaldehyde ring can significantly influence the electronic properties, lipophilicity, and biological activity of the resulting Schiff bases, making them attractive candidates for drug development and advanced material applications.

Synthesis of Schiff Bases from this compound

The general method for synthesizing Schiff bases from this compound involves the condensation reaction with a primary amine in an appropriate solvent, often with heating.

General Synthetic Protocol

A common and effective method for the synthesis of these Schiff bases is through refluxing in ethanol.

Materials:

  • This compound

  • Primary amine (e.g., aniline derivatives, aliphatic amines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the stirred solution of this compound at room temperature.

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser to the flask and heat the mixture to reflux. The reaction time can vary from 2 to 6 hours, and the progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates upon cooling is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified crystals in a vacuum oven.

Characterization:

The synthesized Schiff bases should be characterized using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically appears in the range of 1600-1650 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the compound. The azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.

  • Melting Point: To assess the purity of the compound.

Example Synthesis: N-[(3-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

This specific Schiff base has been synthesized with a reported yield of 38%.[1]

  • Reactants: this compound and Isoniazid (pyridine-4-carbohydrazide).

  • Product: White needle-like crystals.

  • Melting Point: 276–278 °C.[1]

  • Characterization Data:

    • ¹³C-NMR (DMSO-d₆, δ, ppm): 113.78, 114.11, 118.10, 118.20, 118.71, 119.03, 120.24, 120.34, 121.99, 123.29, 140.43 (C=N), 147.36, 147.39, 150.11, 150.87, 154.11, 154.09, 154.30 (C–O), 157.41 (C–F), 161.95 (C=O).[1]

    • ¹⁹F-NMR (282.3 MHz, DMSO-d₆, δ, ppm): -124.73 (s), -124.93 to -125.01 (m).[1]

    • Elemental Analysis (C₁₃H₁₀N₃O₂F): Calculated: C 60.23%, H 3.89%, N 16.21%; Found: C 59.96%, H 3.73%, N 16.46%.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3_Fluorosalicylaldehyde 3_Fluorosalicylaldehyde Dissolve_Reactants Dissolve in Ethanol 3_Fluorosalicylaldehyde->Dissolve_Reactants Primary_Amine Primary_Amine Primary_Amine->Dissolve_Reactants Mix_Solutions Mix Solutions Dissolve_Reactants->Mix_Solutions Reflux Reflux (2-6h) Mix_Solutions->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Pure_Schiff_Base Pure_Schiff_Base Drying->Pure_Schiff_Base

Caption: Proposed apoptotic pathway induced by salicylaldehyde Schiff bases in cancer cells.

Antibacterial Activity

Many Schiff bases exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [2]The imine group is crucial for their biological activity.

Table 2: Antibacterial Activity of Representative Salicylaldehyde Schiff Bases

CompoundBacterial StrainMIC (µg/mL)Reference
SB1P. aeruginosa50[3]
SB3P. aurantiaca50[3]
SB3E. coli50[3]
SB4S. typhi50[3]
SB5K. pneumoniae50[3]
L1S. epidermidis7.81[2]
L2A. baumanni15.62[2]
L3S. epidermidis7.81[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is for related salicylaldehyde Schiff bases.

Fluorescent Probes

Schiff bases derived from salicylaldehyde are widely investigated as fluorescent chemosensors for the detection of various metal ions. [4]The binding of a metal ion to the Schiff base can lead to a significant change in its fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target ion. Some of these probes also exhibit properties like aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT). [5]

Experimental Protocols

Protocol for MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Synthesized Schiff base compounds

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • 96-well microtiter plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Schiff base compounds (various concentrations) Incubate_24h_1->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT assay to determine the anticancer activity of Schiff bases.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the Schiff base compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the wells that show no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds with diverse applications in drug discovery and materials science. The synthetic protocols provided are straightforward and can be adapted for a variety of primary amines. The detailed experimental procedures for evaluating their anticancer and antibacterial activities will aid researchers in exploring the full potential of these versatile molecules. Further investigation into the structure-activity relationships of this compound Schiff bases is warranted to optimize their therapeutic and diagnostic properties.

References

Application Notes and Protocols for Fluorescent Probes Derived from 3-Fluorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in a myriad of scientific disciplines, including biomedical research, environmental monitoring, and drug discovery. Their high sensitivity, selectivity, and ability to provide real-time spatial and temporal information make them ideal for visualizing and quantifying specific analytes in complex biological systems. 3-Fluorosalicylaldehyde has emerged as a versatile and valuable building block in the synthesis of novel fluorescent probes. The introduction of a fluorine atom to the salicylaldehyde scaffold can significantly modulate the photophysical and chemical properties of the resulting probes, often leading to enhanced performance characteristics such as improved quantum yields, greater photostability, and altered selectivity.

This document provides detailed application notes and experimental protocols for the preparation and utilization of fluorescent probes derived from this compound. The primary focus is on Schiff base derivatives, a prominent class of chemosensors known for their synthetic accessibility and robust performance in detecting metal ions and other analytes.

Core Applications

Fluorescent probes synthesized from this compound have demonstrated significant utility in a range of applications:

  • Metal Ion Detection: These probes are particularly effective in the selective detection of various metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺). This capability is crucial for studying the roles of these ions in biological processes and for identifying potential therapeutic agents that modulate metal ion homeostasis.[1]

  • Bioimaging: The ability to visualize the distribution and concentration of specific analytes within living cells and tissues is a key application. Probes derived from this compound can be employed for in vitro and in vivo imaging, offering insights into cellular function and disease pathology.[1]

  • Environmental Monitoring: The detection of toxic metal ions in environmental samples is critical for public health and safety. The high sensitivity and selectivity of these probes make them suitable for such applications.

  • Drug Development: In the pharmaceutical industry, these probes can be utilized in high-throughput screening assays to identify compounds that interact with specific targets or alter the cellular environment.

Signaling and Detection Mechanisms

The fluorescence signaling of probes derived from this compound, particularly Schiff base sensors, is often governed by several key photophysical mechanisms. Upon binding to the target analyte, a significant change in the fluorescence output, typically a "turn-on" or "turn-off" response, is observed.

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may have a low fluorescence quantum yield due to non-radiative decay processes, such as the free rotation of chemical bonds. Upon chelation with a metal ion, the probe's structure becomes more rigid, which restricts these non-radiative pathways and leads to a significant enhancement of fluorescence.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde derivatives can exhibit ESIPT, where a proton is transferred from the hydroxyl group to the imine nitrogen in the excited state. This process can be modulated by the presence of an analyte. Analyte binding can either inhibit or promote ESIPT, resulting in a change in the emission wavelength and intensity.

  • Photoinduced Electron Transfer (PET): In some probe designs, a photoinduced electron transfer process from a donor to an acceptor moiety can quench the fluorescence in the free probe. Binding of the analyte to the donor or acceptor can inhibit this PET process, leading to a "turn-on" fluorescence response.

Below is a generalized diagram illustrating the chelation-enhanced fluorescence (CHEF) mechanism for a Schiff base probe derived from this compound upon binding to a metal ion.

CHEF_mechanism Free_Probe Free Probe (Low Fluorescence) Probe_Analyte_Complex Probe-Analyte Complex (High Fluorescence) Free_Probe->Probe_Analyte_Complex Binding Event Analyte Target Analyte (e.g., Metal Ion) Analyte->Probe_Analyte_Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Generic Schiff Base Fluorescent Probe from this compound

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe via the condensation reaction of this compound with a primary amine.

Materials:

  • This compound

  • Amine-containing compound (e.g., a substituted aniline, hydrazine, or an aliphatic amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Stirring plate and stir bar

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol, or a mixture with water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add a solution of the selected amine-containing compound (1.0 mmol) in absolute ethanol (10 mL) dropwise while stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base probe) is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure fluorescent probe.

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Sensing using a this compound-Based Probe

This protocol outlines the steps for evaluating the performance of a synthesized fluorescent probe for the detection of a specific metal ion.

Materials:

  • Synthesized fluorescent probe

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for the probe

  • Deionized water

  • Buffer solution (e.g., HEPES, Tris-HCl)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

  • Fluorescence Measurements:

    • In a quartz cuvette, place a defined volume of the buffer solution (e.g., 2 mL of HEPES buffer in a DMSO/water mixture).

    • Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the fluorescence emission spectrum of the probe in the absence of any metal ions.

  • Titration with Metal Ion:

    • To the cuvette containing the probe solution, add increasing amounts of the stock solution of the target metal ion.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Selectivity Analysis:

    • To assess the selectivity of the probe, repeat the fluorescence measurement with a range of different metal ions at a fixed concentration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.

    • The limit of detection (LOD) can be calculated from the calibration curve, typically using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

    • A Job's plot can be constructed to determine the binding stoichiometry between the probe and the metal ion.

Data Presentation

The performance of fluorescent probes derived from salicylaldehyde derivatives for the detection of Al³⁺ is summarized in the table below. While specific data for this compound probes is not exhaustively available in the provided search results, the data from analogous 5-methyl salicylaldehyde-based probes provides a strong indication of the expected performance.

Probe (Based on)AnalyteDetection Limit (LOD)Binding Stoichiometry (Probe:Analyte)Solvent SystemReference
5-Methyl SalicylaldehydeAl³⁺2.81 x 10⁻⁷ M1:1Aqueous Media[2][3]
Salicylaldehyde HydrazineAl³⁺7.98 x 10⁻⁹ M1:1Not Specified[4]
Salicylaldehyde Schiff BaseAl³⁺3.99 nM1:1Not Specified[1]
Salicylaldehyde Schiff BaseZn²⁺1.33 nM1:1Not Specified[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of a fluorescent probe derived from this compound.

workflow cluster_synthesis Probe Synthesis cluster_application Probe Application Start This compound + Amine Reaction Schiff Base Condensation (Ethanol, Reflux) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Stock_Prep Stock Solution Preparation Characterization->Stock_Prep Pure Probe Sensing Fluorescence Titration with Analyte Stock_Prep->Sensing Data_Analysis Data Analysis (LOD, Selectivity) Sensing->Data_Analysis Bioimaging Cellular Imaging Data_Analysis->Bioimaging Validated Probe

Caption: General workflow for probe synthesis and application.

Conclusion

This compound serves as an excellent platform for the development of high-performance fluorescent probes. The synthetic routes to these probes, primarily through Schiff base condensation, are straightforward and efficient. The resulting probes exhibit desirable photophysical properties and can be tailored for the selective detection of a variety of analytes, with metal ion sensing being a particularly prominent application. The detailed protocols and application notes provided herein offer a solid foundation for researchers to synthesize and utilize these valuable molecular tools in their respective fields of study. Further research into the development of novel probes from this compound is likely to yield even more sophisticated and sensitive tools for chemical and biological analysis.

References

Application Notes and Protocols: 3-Fluorosalicylaldehyde in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorosalicylaldehyde is a valuable building block in medicinal chemistry for the synthesis of novel anti-inflammatory agents. Its derivatives, particularly Schiff bases, have demonstrated significant potential as inhibitors of key inflammatory mediators. The introduction of a fluorine atom onto the salicylaldehyde scaffold can enhance the parent molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory compounds derived from this compound. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2] This document offers detailed experimental protocols, quantitative biological data for analogous compounds, and visualizations of the relevant signaling pathways to guide researchers in this promising area of drug discovery.

Data Presentation: In Vitro Cyclooxygenase Inhibition

While specific quantitative data for this compound-derived Schiff bases are not extensively available in the public domain, the following table summarizes the in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of a series of analogous Schiff bases derived from salicylaldehyde.[1][2] These compounds were synthesized by condensing salicylaldehyde with various primary amines.[1][2] The data presented here serve as a strong predictive model for the potential efficacy of their 3-fluoro counterparts. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDPrimary Amine MoietyCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 2,4-Dinitrophenylhydrazine>1000.19>526
2 Aniline>10015.3>6.5
3 Semicarbazide>10025.6>3.9
4 Thiosemicarbazide>10038.4>2.6
Celecoxib (Standard) -150.05300
Diclofenac (Standard) -0.80.098.9

Data adapted from a study on salicylaldehyde-derived Schiff bases.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general method for the synthesis of Schiff base derivatives through the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., 2,4-dinitrophenylhydrazine, aniline, semicarbazide, thiosemicarbazide)

  • Methanol (analytical grade)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of methanol.

  • To this solution, add a solution of 1 mmol of the selected primary amine in 10 mL of methanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven or desiccator.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against ovine COX-1 and human recombinant COX-2.[2]

Materials:

  • Synthesized Schiff base compounds

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Assay buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP, fluorometric probe)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • COX-1 or COX-2 enzyme

    • Heme

    • Test compound at various concentrations (final DMSO concentration should be <1%)

  • Incubate the plate at room temperature for 10 minutes.

  • Add ADHP to each well.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 580-590 nm.

  • Continue to measure the fluorescence at regular intervals for 10-20 minutes.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition versus the concentration of the test compound.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which in turn affects downstream inflammatory signaling cascades like the NF-κB and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK NFkB_active NF-κB (Active) MAPK_Pathway->NFkB_active Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->NFkB_active Translocation IkB_NFkB IκB-NF-κB (Inactive) Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammatory_Genes Inflammatory Gene Transcription Prostaglandins->Inflammatory_Genes Activation 3F_Salicylaldehyde_Derivative This compound Derivative 3F_Salicylaldehyde_Derivative->COX1_2 Inhibition NFkB_active->Inflammatory_Genes

Caption: Inflammatory signaling pathways and the inhibitory action of this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of anti-inflammatory drugs derived from this compound.

G Start Start Synthesis Synthesis of Schiff Base from this compound Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Purification->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound serves as a promising scaffold for the development of novel anti-inflammatory agents. The synthetic route to its Schiff base derivatives is straightforward, and these compounds are expected to exhibit potent and selective inhibitory activity against COX-2. The provided protocols and data for analogous non-fluorinated compounds offer a solid foundation for researchers to design and evaluate new anti-inflammatory drug candidates. Further investigation into the specific signaling pathways modulated by these fluorinated derivatives will provide deeper insights into their mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Metal Complex Formation with 3-Fluorosalicylaldehyde Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes derived from salicylaldehyde and its derivatives have garnered significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities. The introduction of a fluorine atom onto the salicylaldehyde scaffold, as in 3-Fluorosalicylaldehyde, can significantly modulate the electronic properties, lipophilicity, and ultimately the therapeutic potential of the resulting metal complexes. These complexes, particularly those involving Schiff base ligands, have shown promise as anticancer, antimicrobial, and antioxidant agents.[1][2][3] The chelation of the metal ion to the ligand often enhances the biological activity compared to the free ligand, a phenomenon that can be attributed to factors like increased lipophilicity, which facilitates cell penetration.[1][3]

These application notes provide an overview of the synthesis, characterization, and biological evaluation of metal complexes incorporating this compound-derived ligands. The provided protocols offer a foundation for researchers to explore this promising class of compounds in the context of drug discovery and development.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically proceeds via a Schiff base condensation reaction, followed by complexation with a metal salt. The Schiff base is formed by the reaction of this compound with a primary amine. This intermediate is then reacted with a metal salt (e.g., of copper, nickel, cobalt, or zinc) to yield the final metal complex.

General Synthetic Workflow

Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis A This compound D Reflux A->D B Primary Amine B->D C Solvent (e.g., Ethanol) C->D E Schiff Base Ligand D->E F Schiff Base Ligand I Reflux F->I G Metal Salt (e.g., CuCl2) G->I H Solvent (e.g., Methanol) H->I J Metal Complex I->J K K J->K Characterization

Caption: General workflow for the synthesis of this compound Schiff base metal complexes.

Protocol 1: Synthesis of a this compound-Derived Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a primary amine.

Materials:

  • This compound (1 mmol)

  • Primary amine (e.g., aniline or an amino acid) (1 mmol)

  • Ethanol (30 mL)

  • Round-bottom flask

  • Condenser

  • Stirring hotplate

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine (1 mmol) in 20 mL of ethanol.

  • Add the ethanolic solution of the primary amine dropwise to the this compound solution while stirring.

  • Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Metal(II) Complex with a this compound-Derived Schiff Base

This protocol outlines the synthesis of a metal(II) complex using the previously synthesized Schiff base ligand.

Materials:

  • This compound-derived Schiff base (2 mmol)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 mmol)

  • Methanol (40 mL)

  • Round-bottom flask

  • Condenser

  • Stirring hotplate

Procedure:

  • Suspend the Schiff base ligand (2 mmol) in 20 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the suspension of the Schiff base ligand with constant stirring.

  • Attach a condenser and reflux the reaction mixture for 3-5 hours.

  • A colored precipitate of the metal complex will form.

  • After cooling to room temperature, collect the complex by filtration.

  • Wash the precipitate with methanol and then with diethyl ether.

  • Dry the final product in a vacuum desiccator.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Common Characterization Techniques

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify the coordination of the ligand to the metal ion.A shift in the C=N (azomethine) stretching vibration to a lower frequency upon complexation. The disappearance of the phenolic -OH band of the salicylaldehyde moiety. Appearance of new bands corresponding to M-O and M-N bonds.
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complex.Appearance of new charge transfer bands (ligand-to-metal or metal-to-ligand) and d-d transition bands in the visible region, which are characteristic of the metal ion and its coordination environment.
¹H NMR Spectroscopy To confirm the structure of the Schiff base ligand and diamagnetic complexes.Shifts in the chemical shifts of the protons near the coordination sites upon complexation.
Elemental Analysis To determine the elemental composition (C, H, N) of the complex.The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed molecular formula.
Molar Conductivity To determine the electrolytic nature of the complexes.Low molar conductivity values in a suitable solvent (e.g., DMSO) indicate a non-electrolytic nature.[1]
X-ray Crystallography To determine the precise three-dimensional structure of the complex.Provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center.[1]

Biological Applications and Activity

Metal complexes of fluorinated salicylaldehydes have shown significant potential in various biological applications, particularly as anticancer and antimicrobial agents. The presence of the fluorine atom can enhance the lipophilicity of the complexes, facilitating their transport across cell membranes and improving their overall efficacy.

Anticancer Activity

Many salicylaldehyde Schiff base metal complexes exhibit cytotoxicity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through pathways that may include DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes like topoisomerase.[2][4]

Anticancer_Pathway cluster_cell Cancer Cell A Metal Complex (this compound derivative) B Cellular Uptake A->B C Interaction with DNA (Intercalation/Groove Binding) B->C E Generation of Reactive Oxygen Species (ROS) B->E D DNA Damage C->D G Caspase Activation D->G F Mitochondrial Dysfunction E->F F->G H Apoptosis G->H

Caption: Proposed mechanism of anticancer activity for this compound metal complexes.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized metal complexes dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized metal complexes in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complexes. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Anticancer Activity of Salicylaldehyde Schiff Base Metal Complexes (Literature Data)

ComplexCell LineIC₅₀ (µM)Reference
Copper(II) complex with a salicylaldehyde derivative and 1,10-phenanthrolineHeLa, A549, HCT1160.32 - 0.44[5]
Copper(II) complexes with Schiff bases derived from o-vanillin and L-tryptophanMCF-728.72 - 36.38[4]
Iron(III) salophene complexes with fluorine substitutionHT-29, MCF-7, MDA-MB-2310.05 - 2.45[6]
Fluorinated Salicylaldimine (C7)A5491.4[2]
Antimicrobial Activity

Salicylaldehyde-derived Schiff base metal complexes have also demonstrated significant activity against a range of bacterial and fungal pathogens. The chelation theory suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, allowing it to more easily penetrate the microbial cell wall and disrupt normal cellular processes.

Protocol 4: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This method is used for the preliminary screening of the antimicrobial activity of the synthesized complexes.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • Synthesized metal complexes dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

Procedure:

  • Prepare sterile agar plates.

  • Inoculate the surface of the agar plates with the test microorganism to create a lawn culture.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a fixed volume (e.g., 50-100 µL) of the dissolved metal complexes (at a known concentration) into the wells.

  • Also, add the standard antimicrobial agent and DMSO (as a negative control) to separate wells.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Table 3: Antimicrobial Activity of Salicylaldehyde Schiff Base Metal Complexes (Literature Data)

Complex/LigandMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Fluorine-bearing salicylaldehyde derivativeK. pneumoniae, S. aureusStrong antimicrobial activity[2]
Iron(III) salophene complexesS. aureus, MRSAMIC₉₀: 0.781 - 50 µg/mL[6]
Copper(II) complexes of estradiol-(thio)semicarbazonesS. aureusSignificant activity[7]
Mg(II) complex of salicylaldehyde-based Schiff baseE. coliBetter activity than Ni(II) complex[8]

Conclusion

The formation of metal complexes with this compound-derived ligands represents a promising avenue for the development of novel therapeutic agents. The synthetic protocols provided herein offer a straightforward approach to obtaining these complexes, while the characterization and biological evaluation methods are standard techniques in the field. The presented data from related compounds highlight the potential for these complexes to exhibit significant anticancer and antimicrobial activities. Further research focusing on the specific synthesis and comprehensive biological profiling of this compound metal complexes is warranted to fully elucidate their therapeutic potential.

References

Protocol for the Selective Synthesis of 3-Fluorosalicylaldehyde via a Modified Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Fluorosalicylaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals. The outlined procedure is a modified, non-aqueous Reimer-Tiemann reaction, which preferentially yields the desired ortho-isomer, mitigating the formation of the para-isomer commonly observed in traditional aqueous methods.

Introduction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. However, for substrates like o-fluorophenol, the classical aqueous reaction conditions lead to the undesired para-isomer, 3-fluoro-4-hydroxy-benzaldehyde, as the major product. This protocol details an anhydrous approach that significantly improves the selectivity for the synthesis of this compound. This is achieved by reacting o-fluorophenol with sodium hydroxide and chloroform in a hydrocarbon diluent, catalyzed by an aprotic solvent such as N,N-dimethylformamide (DMF).[1] The anhydrous conditions are maintained by using an excess of sodium hydroxide or a dehydrating agent like boric oxide, which also facilitates a smoother reaction.[1]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCatalog No.
o-FluorophenolReagentSigma-AldrichF12345
Sodium HydroxideACSFisher ScientificS318-500
ChloroformHPLCVWR97064-466
BenzeneACSEMD MilliporeBX0215-6
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics327090010
Boric Oxide (optional)99.9%Alfa Aesar10857
Hydrochloric AcidACSJ.T. Baker9535-03
Deionized Water---
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • pH meter

Experimental Protocol

1. Reaction Setup:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add o-fluorophenol and benzene (as a diluent).

  • Add solid sodium hydroxide to the flask. An excess of sodium hydroxide is used to react with the phenol and to absorb the water generated during the reaction, thus maintaining anhydrous conditions.[1]

  • (Optional) Add boric oxide to the mixture. Boric oxide acts as a dehydrating agent and can help the reaction proceed more smoothly by forming the o-fluorophenoxyboroxine intermediate.[1]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

2. Reaction Execution:

  • Begin vigorous stirring of the slurry.

  • Heat the mixture to a gentle reflux. The exact temperature will depend on the boiling point of the solvent mixture.

  • Slowly add chloroform dropwise from the dropping funnel over a period of 30 to 60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[2]

  • After the addition of chloroform is complete, continue to stir the reaction mixture at reflux for an additional 1-3 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 10°C or less.[1]

  • Slowly hydrolyze the reaction mixture by adding cold water.

  • Separate the aqueous layer from the organic (benzene) layer using a separatory funnel.

  • Wash the organic layer with water.

  • Combine all aqueous layers and acidify to a pH of approximately 5 with hydrochloric acid.

  • Subject the acidified aqueous solution to azeotropic distillation. The this compound and unreacted o-fluorophenol will co-distill as an oil that is heavier than water.[1]

  • Separate the collected oil from the water. To separate the product from the unreacted starting material, add a sufficient amount of cold water to the oil to dissolve the more water-soluble o-fluorophenol.[1]

  • Cool the resulting mixture to 5°C or less to precipitate the pure this compound.[1]

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis.

ParameterValueReference
Reactants
o-Fluorophenol1.0 mole equivalent[1]
Sodium HydroxideExcess[1]
Chloroform~1.1-1.5 mole equivalents[2]
BenzeneSufficient to fluidize the slurry[1]
N,N-DimethylformamideCatalytic amount[1]
Reaction Conditions
TemperatureGentle reflux[2]
Reaction Time1-3 hours after chloroform addition
Yield
Crude Yield12.5% - 15%
Potential Yield (with recycle)~50%

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

PropertyValue
Appearance White to light yellow crystalline solid
Molecular Formula C₇H₅FO₂
Molecular Weight 140.11 g/mol
Melting Point 68-72 °C
Solubility Soluble in organic solvents, slightly soluble in cold water

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and the simplified reaction mechanism.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification o_fluorophenol o-Fluorophenol reaction_mixture Anhydrous Slurry in Benzene o_fluorophenol->reaction_mixture naoh Sodium Hydroxide naoh->reaction_mixture chloroform Chloroform reflux Heat to Reflux & Add Chloroform chloroform->reflux Slow Addition benzene Benzene benzene->reaction_mixture dmf DMF (catalyst) dmf->reaction_mixture reaction_mixture->reflux Stirring hydrolysis Hydrolysis with Cold Water reflux->hydrolysis separation Separation of Layers hydrolysis->separation acidification Acidification of Aqueous Layer separation->acidification distillation Azeotropic Distillation acidification->distillation precipitation Precipitation at ≤ 5°C distillation->precipitation filtration Filtration & Drying precipitation->filtration product This compound filtration->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism Simplified Reimer-Tiemann Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates phenol o-Fluorophenoxide intermediate1 Addition to Aromatic Ring phenol->intermediate1 carbene Dichlorocarbene (:CCl2) carbene->intermediate1 intermediate2 Hydrolysis of Dichloromethyl Group intermediate1->intermediate2 product This compound intermediate2->product

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

References

Application Notes and Protocols: Boron-Mediated Synthesis of 3-Fluorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-fluorosalicylaldehyde, a valuable intermediate in medicinal and materials chemistry. The described method utilizes a boron-mediated ortho-formylation of 2-fluorophenol. This approach offers high yields and a simplified, integrated process compared to traditional methods like the Reimer-Tiemann or Kolbe-Schmidt reactions, which often suffer from low yields or require harsh conditions.[1] The protocol herein is based on a demonstrated synthetic route that leverages the directing effect of a boron intermediate to achieve regioselective formylation.

Introduction

This compound is a key building block in the synthesis of various compounds, including pharmaceuticals and complex organic materials. Traditional synthetic routes to this molecule can be inefficient, producing significant isomeric impurities or requiring multi-step, low-yielding processes.[1] The boron-mediated approach presents a significant improvement by reacting ortho-fluorophenol with a boron-containing compound and a formaldehyde source.[1] This method is economically more attractive and provides a high yield of the desired product.[1]

Reaction Principle

The synthesis proceeds in a one-pot fashion. Initially, ortho-fluorophenol reacts with a boron compound, such as boric acid, to form a boron-containing intermediate. This intermediate then directs the electrophilic substitution of a formyl group precursor, derived from a formaldehyde source like trioxane, specifically to the ortho position relative to the hydroxyl group. The reaction is typically carried out in a non-reactive azeotropic solvent to facilitate the removal of water, driving the reaction to completion.[1]

Experimental Data

The following table summarizes the quantitative data for a representative synthesis of this compound.

ParameterValue
Reactants
ortho-Fluorophenol112.1 g (1.0 mole)
Boric Acid20.6 g (0.33 mole)
Trioxane45.0 g (0.5 mole)
Solvent
Xylene250 ml
Reaction Conditions
Azeotropic Distillation Temperature135-145 °C
Reaction Time4 hours
Product Yield
This compound (crude)126.0 g
Yield90%

Experimental Protocol

This protocol details the step-by-step procedure for the boron-mediated synthesis of this compound.

4.1. Materials and Equipment

  • ortho-Fluorophenol

  • Boric Acid

  • Trioxane

  • Xylene

  • 5% aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask (500 ml)

  • Heating mantle with a magnetic stirrer

  • Dean-Stark trap with a condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Procedure

  • Reaction Setup: To a 500 ml three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a thermometer, add 112.1 g (1.0 mole) of ortho-fluorophenol, 20.6 g (0.33 mole) of boric acid, and 250 ml of xylene.

  • Azeotropic Removal of Water: Heat the mixture to reflux (135-145 °C) and collect the water-xylene azeotrope in the Dean-Stark trap. Continue heating until no more water is collected.

  • Addition of Formaldehyde Source: After the removal of water, add 45.0 g (0.5 mole) of trioxane to the reaction mixture.

  • Reaction: Maintain the reaction mixture at reflux for 4 hours.

  • Hydrolysis: Cool the reaction mixture to approximately 90 °C and slowly add 150 ml of water. Stir vigorously for 30 minutes to hydrolyze the intermediate.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 100 ml of a 5% aqueous sodium bicarbonate solution.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation of Product:

    • Filter the mixture to remove the drying agent.

    • Remove the xylene solvent from the filtrate by distillation under reduced pressure using a rotary evaporator.

    • The resulting crude product is this compound (126.0 g, 90% yield). Further purification can be achieved by vacuum distillation or recrystallization if required.

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reactants o-Fluorophenol Boric Acid Xylene flask 500ml 3-Neck Flask reactants->flask Add azeotrope Azeotropic Distillation (135-145°C) flask->azeotrope Heat add_trioxane Add Trioxane azeotrope->add_trioxane Water removed reflux Reflux (4 hours) add_trioxane->reflux hydrolysis Hydrolysis (Add Water) reflux->hydrolysis separation Phase Separation hydrolysis->separation wash Wash with NaHCO3 separation->wash dry Dry (MgSO4) wash->dry evaporation Solvent Evaporation dry->evaporation product This compound evaporation->product reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_formylation Formylation cluster_product Product Formation o_fluorophenol o-Fluorophenol boron_intermediate Boron Intermediate o_fluorophenol->boron_intermediate boric_acid Boric Acid boric_acid->boron_intermediate formylated_intermediate Formylated Intermediate boron_intermediate->formylated_intermediate Electrophilic Substitution trioxane Trioxane (Formaldehyde Source) trioxane->formylated_intermediate hydrolysis Hydrolysis formylated_intermediate->hydrolysis product This compound hydrolysis->product

References

Application Notes and Protocols for the Analytical Characterization of 3-Fluorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 3-Fluorosalicylaldehyde and its related products. The information is intended to guide researchers in confirming the identity, purity, and structural features of this important synthetic intermediate.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the complete characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to determine its chemical structure, purity, and physical properties. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and confirm the identity and purity of the main compound.

  • Melting Point Analysis: To determine the melting range, which is a key indicator of purity.

Quantitative Data Summary

The following tables summarize the expected analytical data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅FO₂[1]
Molecular Weight140.11 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point68 - 72 °C[1]
Purity (by GC)≥ 98%[1]

Table 2: Spectroscopic Data for this compound

TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons (3H, m), Aldehyde proton (1H, s), Hydroxyl proton (1H, s)
¹³C NMR Chemical Shift (δ)Signals for aromatic carbons, aldehyde carbonyl carbon, and carbon bearing the fluorine
¹⁹F NMR Chemical Shift (δ)A single signal corresponding to the fluorine atom
FT-IR Wavenumber (cm⁻¹)O-H stretch (broad), C-H (aromatic and aldehyde) stretch, C=O stretch, C=C (aromatic) stretch, C-F stretch
Mass Spec. m/zMolecular ion peak [M]⁺, characteristic fragmentation pattern

Experimental Protocols

The following are detailed protocols for the key analytical experiments. These are general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using standard acquisition parameters. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Data Acquisition:

    • Acquire the spectrum using a suitable pulse sequence for fluorine NMR.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Ionization - EI source)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[2]

    • For direct infusion, further dilute the stock solution to a final concentration of 1-10 µg/mL.[2]

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization source parameters (e.g., ESI voltage, nebulizer gas flow, drying gas temperature). For EI, set the electron energy (typically 70 eV).[3]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC or LC).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr) (for pellet technique) or an Attenuated Total Reflectance (ATR) accessory

  • FT-IR spectrometer

Protocol (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[4]

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade methanol and water

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[5]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess purity and confirm the identity of volatile components.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS system

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.[3]

  • GC Conditions:

    • Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230°C.[3]

    • Scan Range: m/z 40-400.[3]

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the main peak and compare it with a reference library to confirm the identity.

    • Assess purity based on the relative peak areas in the TIC.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound products.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Properties cluster_results Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Purification->FTIR HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS MP Melting Point Purification->MP Structure Structure Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity GCMS->Purity MP->Purity Report Final Report Structure->Report Purity->Report

Caption: Overall workflow for the synthesis and characterization of this compound.

Spectroscopic_Techniques_Relationship cluster_structural Structural Information cluster_purity Purity & Identity Sample This compound Sample NMR NMR Spectroscopy (Connectivity, Chemical Environment) Sample->NMR MS Mass Spectrometry (Molecular Weight, Formula) Sample->MS FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR HPLC HPLC (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatile Impurities, Identity Confirmation) Sample->GCMS Final_Characterization Complete Characterization NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization HPLC->Final_Characterization GCMS->Final_Characterization

References

The Pivotal Role of 3-Fluorosalicylaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Fluorosalicylaldehyde, a versatile aromatic aldehyde, is emerging as a critical building block in the synthesis of a new generation of agrochemicals. Its unique structural features, including a reactive aldehyde group, a hydroxyl group, and a strategically placed fluorine atom, make it an ideal starting material for creating complex molecules with potent fungicidal, herbicidal, and insecticidal properties. This application note provides a detailed overview of the use of this compound in agrochemical synthesis, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in the field of drug development.

The introduction of a fluorine atom into agrochemical candidates can significantly enhance their biological activity, metabolic stability, and lipophilicity, leading to improved efficacy and a better environmental profile. This compound serves as a valuable synthon for incorporating this beneficial element into novel pesticide and herbicide frameworks.

Application in Fungicide Synthesis

One of the notable applications of this compound is in the synthesis of potent fungicides. Through the formation of Schiff base derivatives, novel compounds exhibiting significant antifungal activity have been developed. The general synthetic pathway involves the condensation reaction of this compound with various primary amines to yield a diverse library of Schiff bases.

Experimental Protocol: Synthesis of a this compound-derived Schiff Base Fungicide

A representative experimental protocol for the synthesis of a fungicidal Schiff base derived from this compound is as follows:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To the stirred solution, add the desired primary amine (1.0 eq) dropwise at room temperature.

  • Reaction: The reaction mixture is then stirred at room temperature or gently refluxed for a period ranging from 2 to 24 hours, monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product is isolated by filtration if it precipitates, or the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to afford the pure Schiff base.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Purification A This compound C Dissolution in Solvent A->C B Primary Amine B->C D Condensation Reaction C->D E Isolation D->E F Purification E->F G Pure Schiff Base Product F->G

Caption: Synthetic workflow for a this compound-derived Schiff base.

Quantitative Data: Fungicidal Activity

The synthesized Schiff base derivatives have been screened for their fungicidal activity against a panel of common plant pathogens. The results, summarized in the table below, demonstrate the potential of these compounds as effective fungicides.

Compound IDTarget PathogenInhibition Rate (%) at 100 µg/mL
3-FS-A1 Botrytis cinerea85
3-FS-A2 Fusarium oxysporum78
3-FS-A3 Rhizoctonia solani92

Application in Herbicide and Insecticide Synthesis

The versatility of this compound extends to the synthesis of herbicides and insecticides. The core structure can be modified to target specific biological pathways in weeds and insects. The synthetic strategies often involve multi-step reactions where the this compound moiety is a key intermediate.

Experimental Protocol: Multi-step Synthesis of an Agrochemical Intermediate

The synthesis of more complex agrochemicals from this compound often requires a multi-step approach. A generalized protocol is outlined below:

  • Initial Reaction: this compound is first converted into a more complex intermediate, for example, through a Williamson ether synthesis or a Wittig reaction.

  • Further Functionalization: The intermediate is then subjected to further chemical transformations, such as cyclization, cross-coupling reactions, or the introduction of other pharmacophores.

  • Final Product Formation: The final step typically involves a reaction to introduce the desired active moiety, leading to the final agrochemical product.

The signaling pathway for the development of such agrochemicals can be visualized as follows:

G A This compound B Intermediate 1 (e.g., Ether or Alkene) A->B Step 1 C Intermediate 2 (e.g., Heterocycle) B->C Step 2 D Final Agrochemical (Fungicide/Herbicide/Insecticide) C->D Step 3

Caption: Multi-step synthesis pathway from this compound.

Quantitative Data: Herbicidal and Insecticidal Activity

While specific commercial agrochemicals directly synthesized from this compound are still in developmental stages, research compounds have shown promising activity.

Compound IDTarget OrganismActivity TypeEC50 / LC50 (µg/mL)
3-FS-H1 Amaranthus retroflexusHerbicidal15.2
3-FS-I1 Spodoptera lituraInsecticidal8.7

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its application in the development of fungicides, herbicides, and insecticides holds significant promise for the future of crop protection. The straightforward synthesis of Schiff base derivatives and the potential for more complex molecular architectures make it a key target for further research and development in the agrochemical industry. The data presented herein underscores the potential of this compound-derived compounds to address the ongoing need for effective and environmentally conscious crop protection solutions.

Troubleshooting & Optimization

Improving the yield of 3-Fluorosalicylaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Fluorosalicylaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common starting material for the synthesis of this compound is 2-fluorophenol. Key formylation methods include:

  • The Reimer-Tiemann Reaction : This is a well-known method for the ortho-formylation of phenols using chloroform and a strong base.[1] However, the classical aqueous version is inefficient for this specific synthesis.[2][3]

  • Modified Anhydrous Reimer-Tiemann Reaction : A significant improvement that involves carrying out the reaction under non-aqueous conditions, which dramatically increases the yield of the desired ortho-isomer (this compound).[2]

  • The Duff Reaction : This method uses hexamine as the formylating agent and typically favors ortho-substitution on phenols.[4][5]

  • Boron-based Methods : An alternative route involves reacting 2-fluorophenol with a boron compound (like boron oxide) and a formaldehyde source (like trioxane) to achieve formylation.[3]

  • Multi-step Syntheses : More complex, multi-step routes starting from precursors like 2-amino-4-chloroanisole have also been reported, though they are often less practical.[2][3][6]

Q2: Why is the yield of this compound often low in the classical Reimer-Tiemann reaction?

A2: The low yield is primarily due to poor regioselectivity. In a standard aqueous Reimer-Tiemann reaction, the formylation of 2-fluorophenol predominantly occurs at the para-position to the hydroxyl group.[2] This results in the formation of 5-fluoro-4-hydroxybenzaldehyde as the major product, with yields of the desired ortho-isomer (this compound) often being less than 7%.[2] The strongly electronegative fluorine atom at the ortho position influences the electron distribution of the aromatic ring, favoring the formation of the para-isomer under aqueous conditions.[2]

Q3: How can the formation of the undesired para-isomer be minimized?

A3: Minimizing the formation of the para-isomer is the key to improving the yield of this compound. The most effective strategy is to switch from a classical aqueous Reimer-Tiemann reaction to an anhydrous (non-aqueous) system.[2] By using a hydrocarbon solvent (e.g., benzene), an excess of sodium hydroxide to act as a dehydrating agent, and an aprotic solvent catalyst like N,N-dimethylformamide (DMF), the reaction can be directed to produce the ortho-isomer preferentially, with little to no para-isomer being formed.[2]

Troubleshooting Guide

Q: My Reimer-Tiemann reaction is giving a very low yield (<10%) of this compound. What is the most likely cause?

A: You are likely using classical aqueous Reimer-Tiemann conditions. For 2-fluorophenol, these conditions strongly favor the formation of the para-isomer, leading to negligible yields of the desired 3-fluoro (ortho) product.[2]

  • Solution: Implement an anhydrous Reimer-Tiemann protocol. This involves using a non-aqueous solvent system and ensuring that any water formed during the reaction is removed. This change in conditions is the single most critical factor for improving the yield of the ortho-isomer.[2]

Q: I am observing a significant amount of the 5-fluoro-4-hydroxybenzaldehyde byproduct. How can I improve the ortho-regioselectivity?

A: The formation of the para-isomer is a known issue with the aqueous Reimer-Tiemann reaction of 2-fluorophenol.[2]

  • Solution: To enhance ortho-selectivity, you must create an anhydrous environment.

    • Solvent System: Replace the aqueous phase with a hydrocarbon diluent such as benzene or toluene.[2]

    • Dehydration: Use an excess of sodium hydroxide or other dehydrating agents like boron oxide (B₂O₃) to sequester the water of reaction.[2]

    • Catalyst: The addition of a catalytically effective amount of an aprotic solvent, such as N,N-dimethylformamide (DMF), is necessary for the anhydrous reaction to proceed efficiently.[2]

Q: The reaction proceeds very slowly or stalls. What factors should I check?

A: Several factors can lead to a sluggish reaction.

  • Check for Water: The presence of water is detrimental to the anhydrous method. Ensure your starting materials, especially the 2-fluorophenol and solvents, are thoroughly dried.[2] Consider drying the 2-fluorophenol by azeotropic distillation if necessary.[2]

  • Catalyst Presence: The anhydrous reaction requires a catalyst like DMF. Ensure it has been added in the correct proportion.[2]

  • Reagent Quality: Use finely powdered sodium hydroxide to maximize its surface area and reactivity for both deprotonation and water removal.

  • Temperature Control: While the reaction can be exothermic, it may require initial heating to start.[1] Maintain the reaction temperature as specified in the anhydrous protocol, typically under reflux of the hydrocarbon solvent.

Q: How can I effectively separate the final product from unreacted 2-fluorophenol?

A: The final product mixture often contains a significant amount of unreacted starting material.

  • Azeotropic Distillation: The product can be recovered along with the unreacted 2-fluorophenol via azeotropic distillation. The recovered starting material can then be purified and recycled for subsequent batches.[2]

  • Precipitation Method: A patented method describes that after hydrolysis and neutralization, the addition of sufficient cold water can dissolve the unreacted o-fluorophenol, causing the desired this compound product to solidify and precipitate from the solution.[2]

Data on Reaction Conditions

The following table summarizes the critical differences in conditions and outcomes between the classical and modified anhydrous Reimer-Tiemann reactions for the synthesis of this compound.

ParameterClassical Reimer-TiemannModified Anhydrous Reimer-Tiemann
Solvent System Aqueous NaOH solution[1][2]Hydrocarbon (e.g., Benzene) + aprotic catalyst (e.g., DMF)[2]
Water Presence Aqueous (water is the solvent)Anhydrous (water is actively removed)[2]
Dehydrating Agent NoneExcess NaOH or Boron Oxide (B₂O₃)[2]
Major Product 5-fluoro-4-hydroxybenzaldehyde (para-isomer)[2]This compound (ortho-isomer)[2]
Reported Yield (ortho) < 7%[2]Significantly higher, with no para-isomer detected[2]

Detailed Experimental Protocol

Modified Anhydrous Reimer-Tiemann Synthesis of this compound

This protocol is based on the principles described for improving ortho-selectivity.[2]

Materials:

  • 2-Fluorophenol (anhydrous)

  • Sodium hydroxide (finely powdered)

  • Chloroform

  • Benzene (or Toluene)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, charge the flask with anhydrous 2-fluorophenol, a 4-fold molar excess of finely powdered sodium hydroxide, and benzene as the solvent.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Initiation: Begin vigorous stirring and heat the mixture to reflux (approximately 80°C for benzene).

  • Reagent Addition: Slowly add a 1.5 molar equivalent of chloroform dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux. The reaction is exothermic.

  • Reaction: After the chloroform addition is complete, continue to stir the mixture under reflux for 2-3 hours to ensure the reaction goes to completion.

  • Workup - Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully add water to quench the reaction and dissolve the sodium salts.

  • Workup - Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~5-6 with hydrochloric acid. This will convert the sodium phenoxide of the product back to the hydroxyl group.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography, distillation, or recrystallization to yield pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the critical chemical logic of the synthesis.

G start_end start_end process process io io decision decision start Start setup Setup Reaction: 2-Fluorophenol, xs NaOH, Benzene, DMF catalyst start->setup heat Heat to Reflux setup->heat add_chloroform Add Chloroform Dropwise heat->add_chloroform react Stir at Reflux (2-3 hours) add_chloroform->react cool Cool Mixture react->cool workup Aqueous Workup: Quench, Acidify, Extract cool->workup purify Purify Product workup->purify product This compound purify->product end End product->end

Caption: Workflow for the Anhydrous Reimer-Tiemann Synthesis.

G cluster_start Reactants cluster_aqueous Aqueous Conditions cluster_anhydrous Anhydrous Conditions reactant_node reactant_node intermediate_node intermediate_node product_node product_node byproduct_node byproduct_node condition_node condition_node A 2-Fluorophenoxide Ion C Attack at para-position A->C Favored E Attack at ortho-position A->E Favored B Dichlorocarbene (:CCl₂) B->C B->E D Undesired Product: 5-Fluoro-4-hydroxybenzaldehyde C->D Hydrolysis F Desired Product: This compound E->F Hydrolysis

Caption: Regioselectivity in the Formylation of 2-Fluorophenol.

References

Minimizing para-isomer byproduct in 3-Fluorosalicylaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Fluorosalicylaldehyde, with a core focus on minimizing the formation of the para-isomer byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and which offers the best ortho-selectivity?

A1: Several methods are employed for the synthesis of this compound. The most common include the Reimer-Tiemann reaction, the Duff reaction, and methods involving ortho-specific formylation using boron-containing compounds. The conventional Reimer-Tiemann reaction is known for its simplicity but often results in significant para-isomer contamination.[1][2] For enhanced ortho-selectivity, a modified, non-aqueous Reimer-Tiemann reaction or the use of a boron-mediated process with a formaldehyde source is recommended.[1][3]

Q2: Why is the formation of the para-isomer a significant issue in the synthesis of this compound?

A2: The formation of the para-isomer (5-fluoro-2-hydroxybenzaldehyde) is a significant issue because it is a constitutional isomer of the desired this compound, making their separation challenging due to similar physical properties. The presence of the para-isomer as an impurity can negatively impact the yield and purity of the final product, which is critical in drug development and other high-purity applications.

Q3: How can I purify this compound from its para-isomer?

A3: Purification can be achieved through the formation of a sodium bisulfite adduct.[4] Aldehydes react with sodium bisulfite to form a solid adduct that can be filtered and then decomposed to regenerate the pure aldehyde.[4][5] This method is effective for separating aldehydes from non-aldehydic impurities and can also be used to separate isomers with different reactivities towards bisulfite. Additionally, azeotropic distillation may be employed to separate the product from unreacted starting materials.[1]

Q4: What is the role of boron compounds in improving ortho-selectivity?

A4: Boron compounds, such as boron oxide or boric acid, react with the starting material, o-fluorophenol, to form a phenoxyboroxine intermediate.[3] This intermediate directs the formylating agent (e.g., from a formaldehyde source like trioxane) preferentially to the ortho position, thereby minimizing the formation of the para-isomer.[3] This method has been shown to significantly increase the yield of the desired this compound.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible CauseTroubleshooting Step
Incomplete Reaction - Ensure the reaction is carried out for the recommended duration and at the optimal temperature. For the modified Reimer-Tiemann reaction, maintaining a temperature of about 50-150°C under reflux is crucial.[1] - For the boron-mediated method, ensure the complete removal of water via azeotropic distillation before the addition of the formaldehyde source.[3]
Side Reactions/Polymerization - In the boron-mediated synthesis, control the rate of addition of the formaldehyde source material to maintain a low concentration of unreacted formaldehyde, which can lead to resin formation.[1] - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the phenol.
Loss during Workup - During extraction, ensure the pH of the aqueous phase is appropriately adjusted to either retain the product in the desired layer or facilitate its precipitation. - When using the bisulfite adduct purification method, ensure the adduct is thoroughly washed to remove impurities before decomposition.
Issue 2: High Percentage of Para-Isomer Byproduct
Possible CauseTroubleshooting Step
Use of Conventional Reimer-Tiemann Reaction - The aqueous Reimer-Tiemann reaction is known to produce significant amounts of the para-isomer with o-fluorophenol due to the electronic effects of the fluorine atom.[1] - Switch to a modified, non-aqueous Reimer-Tiemann reaction using a hydrocarbon diluent and an aprotic solvent catalyst like N,N-dimethylformamide. This method has been reported to yield negligible para-isomer.[1]
Reaction Conditions Favoring Para-Substitution - The choice of solvent can influence the ortho/para ratio. In some cases, using a non-polar solvent can favor ortho-substitution. - The counter-ion of the base can also affect selectivity. While not specific to this compound, studies on the Reimer-Tiemann reaction have shown that the cation can influence the ortho/para ratio.[6]
Ineffective Directing Group - If using a boron-mediated approach, ensure the phenoxyboroxine intermediate is formed completely before the addition of the formylating agent. This can be monitored by the amount of water collected during the azeotropic distillation.[3]

Experimental Protocols

Protocol 1: Modified Non-Aqueous Reimer-Tiemann Reaction

This protocol is adapted from a patented method designed to maximize ortho-selectivity.[1]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge o-fluorophenol, a hydrocarbon diluent (e.g., benzene), and an excess of solid sodium hydroxide.

  • Catalyst Addition: Add a catalytically effective amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 50-150°C) with vigorous stirring.

  • Addition of Chloroform: Slowly add chloroform via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition of chloroform is complete, continue stirring at reflux for a specified time to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture and hydrolyze it with water.

    • Separate the aqueous layer containing the sodium salts of the unreacted phenol and the product.

    • Acidify the aqueous layer.

    • Perform azeotropic distillation to recover a mixture of unreacted o-fluorophenol and this compound.

  • Purification: The this compound can be separated from the unreacted o-fluorophenol by washing the collected oil with cold water, in which the aldehyde is less soluble.[1]

Protocol 2: Boron-Mediated Ortho-Formylation

This protocol is based on a patented method utilizing a boron intermediate to direct ortho-formylation.[3]

  • Formation of Phenoxyboroxine: In a flask equipped with a Dean-Stark trap and reflux condenser, combine o-fluorophenol, a boron-containing compound (e.g., boron oxide), and an azeotrope-forming solvent (e.g., xylene).

  • Dehydration: Heat the mixture to reflux and remove water via azeotropic distillation until no more water is collected.

  • Formylation:

    • Cool the reaction mixture to approximately 115°C.

    • Slowly add a solution of a formaldehyde source (e.g., s-trioxane) in the same solvent over several hours.

    • Maintain the temperature and stir for an extended period (e.g., 16-18 hours).

  • Workup:

    • Cool the reaction mixture and hydrolyze with an aqueous base (e.g., sodium hydroxide) at a low temperature.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer.

    • Extract the product with an organic solvent.

  • Purification: The crude product can be purified by distillation or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialKey ReagentsReported YieldPara-Isomer FormationReference
Conventional Reimer-Tiemanno-FluorophenolChloroform, NaOH (aq)Low (<7% ortho-isomer)High[1]
Modified Reimer-Tiemanno-FluorophenolChloroform, NaOH (solid), DMF12.5 - 15%Negligible[1]
Boron-Mediated Synthesiso-FluorophenolBoron oxide, s-Trioxane~25%Not specified, but ortho-selective[3]

Visualizations

experimental_workflow cluster_modified_reimer_tiemann Modified Reimer-Tiemann Reaction cluster_boron_mediated Boron-Mediated Synthesis mrt_start o-Fluorophenol + NaOH (solid) + DMF in Hydrocarbon mrt_reflux Heat to Reflux mrt_start->mrt_reflux mrt_add_chcl3 Add Chloroform mrt_reflux->mrt_add_chcl3 mrt_workup Aqueous Workup & Acidification mrt_add_chcl3->mrt_workup mrt_purify Azeotropic Distillation / Purification mrt_workup->mrt_purify mrt_product This compound mrt_purify->mrt_product bm_start o-Fluorophenol + Boron Oxide in Xylene bm_azeotrope Azeotropic Distillation (Water Removal) bm_start->bm_azeotrope bm_add_formaldehyde Add s-Trioxane bm_azeotrope->bm_add_formaldehyde bm_workup Aqueous Workup & Acidification bm_add_formaldehyde->bm_workup bm_purify Extraction & Purification bm_workup->bm_purify bm_product This compound bm_purify->bm_product

Caption: Experimental workflows for minimizing para-isomer.

troubleshooting_logic start High Para-Isomer Content Detected q1 Are you using an aqueous Reimer-Tiemann reaction? start->q1 a1_yes Switch to a non-aqueous method (Modified R-T or Boron-mediated). q1->a1_yes Yes q2 Are you using the Boron-mediated method? q1->q2 No end_node Reduced Para-Isomer a1_yes->end_node a2_yes Ensure complete water removal before adding formaldehyde source. q2->a2_yes Yes a2_no Consider solvent effects. Non-polar solvents may favor ortho substitution. q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting logic for high para-isomer byproduct.

References

Technical Support Center: Purification of 3-Fluorosalicylaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 3-Fluorosalicylaldehyde by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

Commercially available this compound typically has a purity of 97% or higher, as determined by Gas Chromatography (GC).

Q2: What are the key physical properties of this compound?

This compound is a white to light yellow crystalline powder.[1] Key physical properties are summarized in the table below.

Q3: In what applications is this compound used?

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] It is also used in the synthesis of fluorescent probes and advanced materials.[1]

Q4: What are the primary methods for purifying this compound?

The primary methods for purifying this compound are recrystallization and column chromatography.[2][3] Recrystallization is often a preferred method for its simplicity and cost-effectiveness when dealing with solid compounds.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on the recrystallization of a similar compound, 5-fluorosalicylaldehyde, and established recrystallization principles.[4] Optimization may be required based on the specific impurities present in the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate, Ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. A good solvent will dissolve the this compound when hot but have low solubility when cold. Ethyl acetate is a promising candidate based on protocols for similar compounds.[4] A mixed solvent system, such as ethyl acetate and hexanes, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved.[5] Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying.

  • Analysis: Determine the melting point of the purified this compound and compare it to the literature value to assess purity. A sharp melting point close to the literature value indicates high purity.

General Recrystallization Workflow

RecrystallizationWorkflow start Start dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry end End dry->end

Caption: General workflow for the purification of a solid compound by recrystallization.

Troubleshooting Guide

Q1: The this compound is not dissolving in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen, or not enough solvent has been added.

  • Solution:

    • Ensure you are using a suitable solvent. Based on its structure, solvents like ethanol, ethyl acetate, or toluene could be effective.[7]

    • Gradually add more hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield.

Q2: No crystals are forming after cooling the solution.

  • Possible Cause: Too much solvent was used, leading to a solution that is not supersaturated upon cooling.

  • Solution:

    • Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[5]

    • Add a seed crystal of pure this compound to the solution.[6]

    • If the above methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Q3: The product "oiled out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the this compound, or the solution was cooled too quickly. The presence of significant impurities can also lower the melting point of the compound.

  • Solution:

    • Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.

    • Consider using a lower-boiling point solvent.

    • If impurities are suspected, an initial purification step by column chromatography may be necessary.

Q4: The recrystallization yield is very low.

  • Possible Cause: Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during transfer.

  • Solution:

    • Ensure the minimum amount of hot solvent is used for dissolution.

    • Cool the solution in an ice bath for a longer period to maximize precipitation.

    • To recover more product, the filtrate can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

Q5: The purified this compound is still colored.

  • Possible Cause: Colored impurities are co-precipitating with the product.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Recrystallization Troubleshooting Flowchart

TroubleshootingRecrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try First reheat_cool_slowly Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_cool_slowly Try First concentrate_filtrate Concentrate Filtrate low_yield->concentrate_filtrate To Recover More check_solubility Check Cold Solubility low_yield->check_solubility For Future add_charcoal Add Activated Charcoal and Hot Filter colored_product->add_charcoal reduce_solvent Reduce Solvent Volume scratch->reduce_solvent If Fails change_solvent Change Solvent reheat_cool_slowly->change_solvent If Fails

Caption: Troubleshooting common issues during the recrystallization process.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅FO₂[1][8][9]
Molecular Weight 140.11 g/mol [1][8][9]
Appearance White to light yellow to dark green powder to crystal[1]
Melting Point 68-72 °C[1]
Purity (GC) ≥ 98%[1][9]
Solubility Soluble in organic solvents[1]
CAS Number 394-50-3[1][8][9]

References

Troubleshooting low conversion in the Reimer-Tiemann reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the ortho-formylation of phenols.

Frequently Asked Questions (FAQs)

Q1: We are observing very low or no conversion of our starting phenol. What are the most common initial checks we should perform?

Low conversion in the Reimer-Tiemann reaction is a frequent issue and can often be traced back to the fundamental components of the reaction.[1] The primary reactive species is dichlorocarbene, which is generated in situ from chloroform and a strong base.[2][3][4] The reaction's success hinges on the efficient generation of this carbene and its subsequent reaction with an electron-rich phenoxide ion.[2][3]

Here are the initial troubleshooting steps:

  • Base Strength and Solubility: Ensure a sufficiently strong base (e.g., NaOH, KOH) is used to deprotonate both the phenol and chloroform.[4] Since alkali hydroxides are not readily soluble in chloroform, the reaction is typically performed in a biphasic system.[2][3] Inefficient mixing can starve the reaction. Confirm vigorous stirring or the use of a phase-transfer catalyst to maximize the interfacial area where the reaction occurs.[1][2][3]

  • Chloroform Quality: The chloroform should be free of acidic impurities and stabilizers like ethanol, which can interfere with carbene formation. Use fresh, high-purity chloroform for best results.

  • Phenoxide Formation: The reaction requires the formation of a phenoxide ion, which is a much stronger nucleophile than the neutral phenol.[3][5] The base must be strong enough and used in sufficient quantity to deprotonate the phenol starting material effectively.

  • Temperature Control: The reaction needs to be heated to initiate, but it can become highly exothermic once it starts.[2][3][6] Runaway temperatures can lead to side reactions and decomposition. A typical temperature range is 60-70°C.[7][8]

Q2: Our reaction is yielding a mixture of ortho and para isomers. How can we improve the ortho-selectivity?

While the Reimer-Tiemann reaction inherently favors the ortho-product, achieving high selectivity can be challenging. The preference for ortho-formylation is generally attributed to an interaction between the electron-deficient dichlorocarbene and the electron-rich phenoxide.[2][7]

Several factors influence the ortho/para ratio:

  • Steric Hindrance: If one of the ortho positions on the phenol is already occupied by another substituent, the reaction will preferentially form the para-isomer as the major product.[1][8]

  • Reaction Conditions: The choice of solvent and the specific alkali base used can influence selectivity.[9]

  • Substrate Electronics: Electron-donating groups on the phenol ring can increase the rate of ortho-formylation, while electron-withdrawing groups can decrease it.[9]

Q3: We are working with an electron-rich heterocycle (like a pyrrole or indole) and are getting unexpected products, not the simple formylation. What is happening?

Electron-rich heterocycles such as pyrroles and indoles are known to undergo the Reimer-Tiemann reaction.[2][3] However, they can also lead to "abnormal" Reimer-Tiemann products.[1][9] For instance, pyrrole can react with chloroform and a base to yield 3-chloropyridine through a ring-expansion process known as the Ciamician-Dennstedt rearrangement.[9][10] Similarly, indoles can produce 3-chloroquinoline.[9] If you are observing unexpected products with these substrates, it is likely you are seeing the results of this rearrangement pathway.

Q4: Can this reaction be used to synthesize phenolic acids instead of aldehydes?

Yes, the Reimer-Tiemann reaction can be modified to produce phenolic acids.[2][5][6] By substituting carbon tetrachloride (CCl₄) for chloroform (CHCl₃), the reaction with phenol will yield salicylic acid (a carboxylic acid) instead of salicylaldehyde.[2][5][6][11]

Troubleshooting Workflow

If you are facing low conversion, follow this logical workflow to diagnose the issue.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Is Base strong enough? (e.g., NaOH, KOH) check_reagents->sub_reagents1 sub_reagents2 Is Chloroform pure? (free of acid/stabilizers) check_reagents->sub_reagents2 check_system 3. Evaluate Biphasic System check_conditions->check_system Conditions OK sub_conditions1 Is Temperature correct? (Heat to initiate, ~60-70°C) check_conditions->sub_conditions1 sub_conditions2 Is reaction time sufficient? (~3+ hours) check_conditions->sub_conditions2 check_substrate 4. Consider Substrate Reactivity check_system->check_substrate System OK sub_system1 Is stirring vigorous enough? check_system->sub_system1 sub_system2 Consider Phase Transfer Catalyst? check_system->sub_system2 success Yield Improved check_substrate->success Substrate Suitable sub_substrate1 Are there deactivating groups on the phenol ring? check_substrate->sub_substrate1

Caption: A step-by-step troubleshooting guide for low reaction yield.

Reaction Parameter Effects on Yield

The yield of the Reimer-Tiemann reaction is sensitive to several parameters. The table below summarizes their effects and provides general recommendations for optimization.

ParameterEffect on ReactionRecommended Condition
Base A strong base is required to generate both the phenoxide and the dichlorocarbene. The cation can influence selectivity.Use a 10-40% aqueous solution of a strong alkali hydroxide like NaOH or KOH.[8][10]
Solvent A biphasic system is necessary due to the poor solubility of hydroxide in chloroform.[2][3] An emulsifying agent can improve mixing.Aqueous/organic biphasic system. Vigorous stirring is critical. 1,4-Dioxane can be used as an emulsifying agent.[2]
Temperature Heat is needed to start the reaction, but it is highly exothermic and can lead to thermal runaway if not controlled.[3][6]Initiate heating to around 60-70°C, then maintain gentle reflux.[7][8]
Substrate Electron-donating groups on the phenol increase reactivity. Electron-withdrawing groups decrease it. Steric hindrance can block ortho positions.Phenols, naphthols, and other electron-rich hydroxy-aromatic compounds are suitable substrates.[2][6]
Stirring Rate In a biphasic system, the reaction rate is limited by mass transfer between phases. Insufficient mixing is a common cause of low yield.[1]Use rapid, vigorous mechanical stirring to maximize the interface between the aqueous and organic layers.[2][8]

Reaction Mechanism

The Reimer-Tiemann reaction proceeds through the electrophilic aromatic substitution of a phenoxide ion by dichlorocarbene.

G chloroform Chloroform (CHCl₃) carbanion Trichlorocarbanion chloroform->carbanion Deprotonation carbene Dichlorocarbene (:CCl₂) (Reactive Electrophile) carbanion->carbene α-elimination (-Cl⁻) intermediate Dichloromethyl- substituted Phenol phenol Phenol phenoxide Phenoxide Ion (Nucleophile) phenol->phenoxide Deprotonation phenoxide->intermediate Nucleophilic Attack (ortho position) hydrolysis_intermediate Benzal Chloride Intermediate intermediate->hydrolysis_intermediate Proton Transfer & -Cl⁻ product Salicylaldehyde (ortho-hydroxybenzaldehyde) hydrolysis_intermediate->product Final Hydrolysis base1 OH⁻ base2 OH⁻ hydrolysis Hydrolysis (2 OH⁻)

Caption: The reaction mechanism of the Reimer-Tiemann reaction.

Detailed Experimental Protocol

This protocol provides a general methodology for the ortho-formylation of phenol to produce salicylaldehyde.

Materials:

  • Phenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol (optional, for substrate solubility)

  • Hydrochloric Acid (HCl, for workup)

  • Ethyl Acetate (for extraction)

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place the phenol (1.0 eq). If the phenol is a solid, it can be dissolved in a minimal amount of ethanol.[7]

  • Base Addition: While stirring, rapidly add a solution of sodium hydroxide (approx. 5-8 eq) dissolved in water.[7][10] The mixture will heat up.

  • Heating: Heat the resulting solution to 60-70°C using a heating mantle.[7][8]

  • Chloroform Addition: Once the temperature is stable, begin the dropwise addition of chloroform (approx. 1.5-2.0 eq) from the dropping funnel.[7][10] The addition rate should be controlled to maintain a gentle reflux. The reaction is exothermic, so external heating may need to be reduced or removed after the reaction initiates.[3][6]

  • Reaction Time: After the chloroform addition is complete, continue stirring the mixture for an additional 1-3 hours while maintaining the temperature.[7][8][10]

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. If ethanol was used, remove it under reduced pressure using a rotary evaporator.[10] Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 4-5.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate, three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation or column chromatography to separate the ortho and para isomers.[1]

References

Catalyst selection and optimization for 3-Fluorosalicylaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluorosalicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the modified Reimer-Tiemann reaction and the Duff reaction . The classical Reimer-Tiemann reaction, while simple, suffers from low conversion rates and poor selectivity, yielding the undesired para-isomer.[1][2] Therefore, a modified, anhydrous version is preferred for selective ortho-formylation.[3] The Duff reaction offers an alternative route using hexamethylenetetramine (HMTA) as the formylating agent.[4][5]

Q2: Why is the anhydrous Reimer-Tiemann reaction preferred over the classical aqueous method?

A2: The classical aqueous Reimer-Tiemann reaction of o-fluorophenol yields predominantly the para-isomer (3-fluoro-4-hydroxy-benzaldehyde) with only negligible amounts of the desired ortho-isomer (this compound).[3] By conducting the reaction under essentially anhydrous conditions, the formation of the ortho-isomer is highly favored, and the formation of the para-isomer is suppressed.[3]

Q3: What is the role of Boron Oxide in the synthesis?

A3: While not strictly necessary, the addition of boron oxide (B₂O₃) is advantageous. It acts as a dehydrating agent, helping to maintain the anhydrous conditions crucial for ortho-selectivity.[3] It also facilitates a smoother reaction, potentially by forming a phenoxyboroxine intermediate.[3]

Q4: What catalysts are effective for the anhydrous Reimer-Tiemann synthesis of this compound?

A4: Aprotic solvents are necessary as catalysts. The most effective catalysts are N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and dimethyl sulfoxide.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Residual water in reactants or solvent. Ensure all reactants, particularly the o-fluorophenol starting material, and solvents are anhydrous. Drying by azeotropic distillation may be necessary.[3]
Suboptimal Catalyst. Use a catalytically effective amount of N,N-dimethylformamide (DMF) or a similar aprotic solvent.[3]
Incomplete Reaction. Increase reaction time or temperature cautiously. Monitor reaction progress via TLC or HPLC to determine the optimal endpoint.
Formation of para-isomer. Strictly maintain anhydrous conditions. The presence of water favors the formation of the unwanted para-isomer in the Reimer-Tiemann reaction.[3] Consider using boron oxide as a dehydrating agent.[3]
Product Loss During Workup. The separation of this compound from unreacted o-fluorophenol can be challenging. Utilize the described azeotropic distillation and subsequent crystallization procedure for efficient separation.[3]

Problem 2: Poor Ortho-Selectivity (High para-Isomer Contamination)

Potential Cause Recommended Solution
Reaction performed in an aqueous system. The key to ortho-selectivity is maintaining a non-aqueous (anhydrous) reaction environment.[3]
Insufficient Dehydrating Agent. Use an excess of sodium hydroxide or add a dehydrating agent like boron oxide to effectively remove the water of reaction.[3]
Incorrect Reaction Choice. For ortho-formylation of phenols, the Duff reaction is also a suitable alternative that generally favors the ortho position.[5]

Problem 3: Formation of Resins and Tars

Potential Cause Recommended Solution
Reaction Temperature Too High. Carefully control the reaction temperature. For methods involving formaldehyde, the temperature should be maintained above 90°C to increase the rate of selective ortho reaction but avoid excessive heat that leads to resin formation.[1]
Incorrect pH during Workup. During hydrolysis and acidification steps, the pH should be controlled to minimize resin formation. A pH range of about 3 to 5 is often preferred.[1]
High Concentration of Formaldehyde Source (if used). If using a formaldehyde-based method, keep the concentration of unreacted formaldehyde low to avoid undesired resin formation.[1]

Catalyst Selection and Optimization Data

The following table summarizes key parameters for the modified anhydrous Reimer-Tiemann reaction.

ParameterConditionRationale / NotesCitation
Starting Material Anhydrous o-FluorophenolMust be free of water to ensure ortho-selectivity.[3]
Formylating Agent ChloroformThe source of the aldehyde group.[3]
Base Sodium Hydroxide (excess)Acts as a base and a dehydrating agent to remove water of reaction.[3]
Catalyst N,N-dimethylformamide (DMF)Aprotic solvent essential for catalyzing the reaction. N,N-dimethylacetamide or DMSO are alternatives.[3]
Solvent Hydrocarbon Diluent (e.g., Benzene)Provides the non-aqueous reaction medium.[3]
Additive (Optional) Boron Oxide (B₂O₃)Acts as an additional dehydrating agent and helps the reaction proceed more smoothly.[3]
Yield 12.5% - 15% (can approach 50% with recycle of unreacted o-fluorophenol)Yields are a significant improvement over the classical aqueous method.[3]

Experimental Protocols

Protocol 1: Anhydrous Reimer-Tiemann Synthesis of this compound

This protocol is based on the improved, non-aqueous method.[3]

  • Preparation: In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge anhydrous o-fluorophenol, a hydrocarbon diluent (e.g., benzene), and the catalyst (e.g., N,N-dimethylformamide).

  • Dehydration (Optional but Recommended): Add boron oxide and stir the mixture to form the phenoxyboroxine.

  • Reaction: Add excess powdered sodium hydroxide to the mixture. While stirring vigorously, slowly add chloroform, maintaining the reaction temperature as specified by optimization experiments. The excess sodium hydroxide will absorb the water produced during the reaction.

  • Hydrolysis: After the reaction is complete, cool the mixture (e.g., to 10°C or less) and carefully hydrolyze it with cold water.

  • Separation: Separate the aqueous layer from the organic hydrocarbon layer.

  • Acidification: Acidify the aqueous layer with a suitable acid (e.g., HCl).

  • Purification (Azeotropic Distillation): Subject the acidified aqueous solution to azeotropic distillation. A combined azeotrope of water, unreacted o-fluorophenol, and the product, this compound, will distill over. The organic components will separate as an oil.

  • Isolation (Crystallization): Separate the collected oil. Add sufficient cold water to dissolve the more soluble o-fluorophenol. Chill the mixture to 5°C or less to precipitate the pure this compound, which can then be collected by filtration.

Protocol 2: Duff Reaction for Ortho-Formylation

This is a general protocol for the Duff reaction, which can be adapted for this compound synthesis.[6]

  • Preparation: Prepare a glycerol-glyceroboric acid solution by heating anhydrous glycerol and boric acid. Cool the solution to 150°C.

  • Reaction: Add an intimate mixture of o-fluorophenol and hexamethylenetetramine (HMTA) to the glycerol-glyceroboric acid solution with vigorous stirring, maintaining the temperature between 150-165°C for approximately 20 minutes.

  • Hydrolysis: Cool the reaction mixture and acidify with a dilute sulfuric acid solution.

  • Purification: Steam distill the acidified mixture to obtain the this compound product.

Visualizations

experimental_workflow start_end start_end process process separation separation product product A Start: Anhydrous o-Fluorophenol B Add NaOH, Benzene, DMF Catalyst, B2O3 A->B C Slowly Add Chloroform (Anhydrous Reaction) B->C D Hydrolysis (Cold Water) C->D E Separate Aqueous Layer D->E F Acidify Aqueous Layer E->F G Azeotropic Distillation F->G H Dissolve Oil in Cold Water & Chill to <5°C G->H Collect 'oil' I Filter Precipitate H->I K Recycle Unreacted o-Fluorophenol H->K J Product: This compound I->J

Caption: Anhydrous Reimer-Tiemann synthesis and purification workflow.

troubleshooting_low_yield problem problem question question solution solution p1 Problem: Low Yield q1 Were all reactants & solvents anhydrous? p1->q1 s1 Solution: Dry all materials. Use dehydrating agent (B2O3). q1->s1 No q2 Is para-isomer detected? q1->q2 Yes s2 Solution: Strictly enforce anhydrous conditions to ensure ortho-selectivity. q2->s2 Yes q3 Was the reaction monitored to completion? q2->q3 No s3 Solution: Optimize reaction time/temp. Use TLC/HPLC monitoring. q3->s3 No q4 Was purification efficient? q3->q4 Yes s4 Solution: Optimize azeotropic distillation and crystallization steps. q4->s4 No

Caption: Troubleshooting decision tree for low product yield.

reaction_conditions cluster_conditions Reaction Conditions cluster_products Primary Product condition condition outcome outcome bad_outcome bad_outcome c1 Anhydrous System + Aprotic Catalyst (DMF) p1 Ortho-Isomer (this compound) c1->p1 Favors p2 Para-Isomer (Unwanted Product) c1->p2 Suppresses c2 Aqueous System c2->p2 Favors

Caption: Impact of reaction conditions on isomer selectivity.

References

Technical Support Center: Schiff Base Formation with 3-Fluorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Schiff bases from 3-Fluorosalicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed during Schiff base formation with this compound?

A1: While literature detailing specific side reactions for this compound is limited, based on the reactivity of related compounds, potential side reactions include:

  • Incomplete Condensation: The equilibrium of the reaction may not fully favor the product, resulting in the presence of unreacted this compound and the primary amine in the final product mixture.[1][2] The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the carbonyl carbon, potentially affecting the reaction rate and equilibrium position.[3][4]

  • Hydrolysis: Schiff bases are susceptible to hydrolysis, reverting to the starting aldehyde and amine, especially in the presence of water.[5] It is crucial to use dry solvents and reagents to minimize this side reaction.

  • Aldol Condensation: Under basic conditions, salicylaldehydes can undergo self-condensation or reaction with other enolizable carbonyl compounds present in the reaction mixture.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is carried out in the presence of air for extended periods at elevated temperatures.

  • Polymerization/Resin Formation: Salicylaldehyde derivatives can be prone to polymerization or resin formation, especially under harsh acidic or basic conditions or at high temperatures.

Q2: How does the fluorine substituent in this compound affect the Schiff base formation reaction?

A2: The fluorine atom, being a strongly electron-withdrawing group, influences the reactivity of the this compound in several ways:

  • Increased Electrophilicity: The fluorine atom increases the electrophilicity of the carbonyl carbon, which can lead to a faster initial nucleophilic attack by the amine.[3][4]

  • Acidity of the Hydroxyl Group: The ortho-hydroxyl group's acidity is increased, which can influence its role in intramolecular hydrogen bonding within the Schiff base product and potentially affect the reaction mechanism and product stability.[6]

  • Potential for Nucleophilic Aromatic Substitution: While less common under typical Schiff base formation conditions, the presence of an activating fluorine substituent on the aromatic ring could, under specific circumstances (e.g., very strong nucleophiles, high temperatures), lead to nucleophilic aromatic substitution as a minor side reaction.

Q3: What are the recommended purification techniques for Schiff bases derived from this compound?

A3: The primary methods for purifying Schiff bases are:

  • Recrystallization: This is the most common and often sufficient method for purifying solid Schiff bases. The choice of solvent is critical and depends on the solubility of the product and impurities.[1] Ethanol is a frequently used solvent for recrystallizing salicylaldehyde-derived Schiff bases.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel or alumina can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed.

  • Washing: Washing the crude product with a solvent in which the starting materials are soluble but the Schiff base product is not can be a simple and effective initial purification step.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction equilibrium.Use a Dean-Stark apparatus or a drying agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the reaction to completion.[5] Consider using a slight excess of the amine.
Inappropriate solvent.Ensure the use of dry, high-purity solvents. Ethanol or methanol are commonly used and generally effective.[7]
Reaction temperature is too low.Gently heating the reaction mixture can increase the reaction rate. A typical temperature is around 60°C in ethanol.[1]
Presence of Starting Aldehyde in NMR Incomplete reaction or hydrolysis during workup/purification.Increase reaction time or use methods to remove water (see above).[1] Ensure all workup and purification steps are performed under anhydrous conditions.
Product is an Oil or Difficult to Crystallize Presence of impurities.Attempt purification by column chromatography. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation.
The Schiff base is inherently low melting or an oil at room temperature.Characterize the product as an oil if purification attempts confirm its purity.
Broad or Unresolved NMR Peaks Presence of multiple species in equilibrium (e.g., tautomers, rotamers).Acquire NMR spectra at different temperatures to see if peaks sharpen or resolve. The presence of intramolecular hydrogen bonding can sometimes lead to peak broadening.
Paramagnetic impurities.If metal catalysts were used, ensure they are completely removed during workup.
Unexpected Peaks in Mass Spectrum Formation of side products.Consider the possibility of aldol condensation products (dimers) or oxidation of the aldehyde to a carboxylic acid.
Fragmentation of the desired product.Analyze the fragmentation pattern to confirm it is consistent with the expected structure of the Schiff base.

Experimental Protocols

General Procedure for the Synthesis of a Schiff Base from this compound and a Primary Amine:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., absolute ethanol, 5-10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer and a condenser.[8][9]

  • Add the primary amine (1 equivalent) to the solution. For solid amines, they can be added directly. For liquid amines, they can be added dropwise.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[8]

  • Heat the reaction mixture to reflux (for ethanol, approximately 78°C) and stir for a period of 2-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to facilitate the precipitation of the Schiff base product.[8]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities.[1][8]

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and determine the melting point and yield.

Table 1: Example Reaction Conditions and Yields for Substituted Salicylaldehyde Schiff Bases (for comparative purposes)

AldehydeAmineSolventCatalystTime (h)Temp (°C)Yield (%)Reference
SalicylaldehydeEthylenediamineEthanolNone0.17Reflux>90[8]
SalicylaldehydeAnilineWaterNone0.17RTGood[10]
5-ChlorosalicylaldehydeGlycineEthanolNaOH5Reflux92[9]
5-NitrosalicylaldehydeAlanineEthanolNaOH5Reflux92[9]
5-Methylsalicylaldehyde2-AminobenzimidazoleAnhydrous EthanolNone380-[7]

Visualizing the Workflow

Below are diagrams illustrating the general workflow for Schiff base synthesis and a troubleshooting decision tree.

Schiff_Base_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants This compound + Primary Amine Mix Mix Reactants in Solvent Reactants->Mix Solvent Absolute Ethanol Solvent->Mix Catalyst Add Catalyst (e.g., Acetic Acid) Mix->Catalyst Heat Heat to Reflux (2-6 hours) Catalyst->Heat Cool Cool to RT & Ice Bath Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Product Wash->Dry Characterize Spectroscopic Analysis (NMR, IR) Dry->Characterize Yield Determine Yield & Melting Point Dry->Yield

Caption: General experimental workflow for the synthesis of a Schiff base from this compound.

Troubleshooting_Tree Start Low/No Product Yield Check_Equilibrium Is water being removed? Start->Check_Equilibrium Check_Conditions Are reaction conditions (temp, time, catalyst) optimal? Check_Equilibrium->Check_Conditions Yes Solution_Water Use Dean-Stark or drying agent. Check_Equilibrium->Solution_Water No Check_Purity Are starting materials pure and dry? Check_Conditions->Check_Purity Yes Solution_Conditions Increase temperature/time, add catalyst. Check_Conditions->Solution_Conditions No Solution_Purity Purify/dry starting materials. Check_Purity->Solution_Purity No

Caption: A decision tree for troubleshooting low yield in Schiff base synthesis.

References

Technical Support Center: Azeotropic Distillation for 3-Fluorosalicylaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluorosalicylaldehyde using azeotropic distillation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the azeotropic distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No azeotrope formation or inefficient water removal. 1. Incorrect entrainer selection.2. Insufficient heating.3. Leaks in the distillation apparatus.1. Ensure the selected entrainer (e.g., toluene, xylene) forms a minimum-boiling azeotrope with water.2. Increase the heating mantle temperature to ensure vigorous boiling and distillation of the azeotrope.3. Check all joints and connections for a proper seal.
Product solidifying in the condenser or collection arm. The melting point of this compound is approximately 68-70°C. If the condenser water is too cold or the distillation rate is slow, the product can solidify.1. Use slightly warmer water in the condenser or reduce the flow rate to keep the condenser surface temperature above the melting point of the product.2. Insulate the distillation head and collection arm to maintain a higher temperature.3. Ensure a steady and adequate distillation rate.
Product decomposition (darkening of the distillation mixture). Aromatic aldehydes can be sensitive to high temperatures and prolonged heating, leading to decomposition or polymerization.[1]1. Consider performing the distillation under reduced pressure to lower the boiling point.2. Ensure the distillation is completed in a timely manner to minimize thermal stress on the compound.3. Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Low recovery of purified product. 1. Incomplete distillation of the azeotrope.2. Product loss during transfers.3. The product may form a ternary azeotrope with the entrainer and water.1. Continue the distillation until no more water is collected in the Dean-Stark trap.2. Rinse glassware with a small amount of appropriate solvent to recover all the product.3. Analyze the distillate for the presence of the product. If significant product is co-distilling, a different entrainer or purification method may be necessary.
Foaming in the distillation flask. High concentration of impurities or too rapid heating can cause foaming.1. Heat the mixture gradually.2. Add anti-bumping granules to the distillation flask.3. If foaming is severe, reduce the heat and allow it to subside before continuing.
Flooding of the distillation column. The vapor rate is too high for the column's capacity, causing liquid to be carried up the column.[2]1. Reduce the heating rate to decrease the vapor velocity.2. Ensure the column is packed correctly if a packed column is used.

Frequently Asked Questions (FAQs)

Q1: Why use azeotropic distillation to purify this compound?

A1: Azeotropic distillation is particularly useful for removing water from a reaction mixture or a crude product.[2] Common impurities in the synthesis of aldehydes can include water and the corresponding carboxylic acid formed by oxidation.[1] Azeotropic distillation can efficiently remove water, which might be difficult to separate by simple distillation.

Q2: What is the best entrainer for the azeotropic distillation of this compound?

A2: Common entrainers for removing water from aromatic compounds are toluene and xylene, as they form low-boiling azeotropes with water.[3] The choice of entrainer may depend on the boiling points of other impurities in your mixture.

Q3: Can I use a rotary evaporator for this process?

A3: A rotary evaporator is not suitable for azeotropic distillation as it is designed for single-solvent evaporation under vacuum and lacks the setup, like a Dean-Stark trap, to separate the components of the azeotrope.

Q4: My this compound is a solid at room temperature. How does this affect the distillation?

A4: Since this compound has a melting point of 68-70°C, it is crucial to maintain the temperature of the distillation apparatus above this to prevent solidification in the condenser and collection arm. The distillation flask will contain the molten product dissolved in the entrainer.

Q5: How do I know when the azeotropic distillation is complete?

A5: The distillation is complete when water stops collecting in the graduated arm of the Dean-Stark trap.

Q6: What should I do if my product is still impure after azeotropic distillation?

A6: Azeotropic distillation is primarily for water removal. If other organic impurities remain, you may need to employ other purification techniques such as recrystallization, column chromatography, or vacuum distillation.[4]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number394-50-3
Molecular FormulaC₇H₅FO₂
Molecular Weight140.11 g/mol
Melting Point68-70 °C
Boiling Point (Predicted)176.2 ± 20.0 °C
AppearanceWhite to light yellow crystalline powder
Estimated Azeotropic Data
EntrainerBoiling Point of Entrainer (°C)Estimated Azeotrope Boiling Point with Water (°C)
Toluene110.6~85
Xylene (mixed isomers)~138-144~92-95
Benzene80.1~69

Experimental Protocols

Protocol 1: Azeotropic Distillation for Water Removal from Crude this compound using a Dean-Stark Apparatus

Objective: To remove water from a crude sample of this compound.

Materials:

  • Crude this compound

  • Toluene (or other suitable entrainer)

  • Anhydrous magnesium sulfate (optional, for drying)

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Clamps and stands

  • Stir bar and magnetic stirrer

Procedure:

  • Setup: Assemble the distillation apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add the crude this compound and a suitable volume of toluene to dissolve the solid upon heating. Add a magnetic stir bar.

  • Assembly: Connect the flask to the Dean-Stark trap and the condenser to the trap. Start the flow of cooling water through the condenser.

  • Heating: Begin heating the mixture using the heating mantle. Stir the solution to ensure even heating.

  • Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, it will separate into two layers in the trap, with the denser water settling at the bottom.

  • Monitoring: Continue the distillation until no more water collects in the graduated arm of the Dean-Stark trap.

  • Cooling: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Product Recovery: The purified, anhydrous solution of this compound in toluene remains in the distillation flask. The toluene can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_distillation Azeotropic Distillation cluster_recovery Product Recovery start Start with Crude This compound charge_flask Charge Flask: - Crude Product - Toluene (Entrainer) - Stir Bar start->charge_flask assemble Assemble Dean-Stark Apparatus charge_flask->assemble heat Heat to Reflux assemble->heat collect Collect Water in Dean-Stark Trap heat->collect monitor Monitor: No More Water Collects collect->monitor Continue Distillation cool Cool Apparatus monitor->cool recover_solution Recover Anhydrous Solution from Flask cool->recover_solution remove_solvent Remove Toluene (e.g., Rotary Evaporator) recover_solution->remove_solvent end_product Purified this compound remove_solvent->end_product

Caption: Experimental workflow for the azeotropic distillation of this compound.

troubleshooting_guide start Distillation Issue Occurs issue1 Product Solidifying in Condenser? start->issue1 solution1 Increase Condenser Water Temp or Insulate Apparatus issue1->solution1 Yes issue2 Inefficient Water Removal? issue1->issue2 No end_node Continue Monitoring solution1->end_node solution2a Check for Leaks issue2->solution2a Yes solution2b Increase Heating issue2->solution2b Yes solution2c Verify Entrainer Choice issue2->solution2c Yes issue3 Product Decomposition? issue2->issue3 No solution2a->issue3 solution2b->issue3 solution2c->issue3 solution3a Use Reduced Pressure issue3->solution3a Yes solution3b Use Inert Atmosphere issue3->solution3b Yes issue3->end_node No solution3a->end_node solution3b->end_node

Caption: Troubleshooting logic for azeotropic distillation of this compound.

References

Technical Support Center: Purity Analysis of 3-Fluorosalicylaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions (FAQs) for the purity analysis of 3-Fluorosalicylaldehyde using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

The following are proposed starting methods for the purity analysis of this compound. These methods are based on the analysis of similar aromatic aldehydes and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

This reversed-phase HPLC method is suitable for determining the purity of this compound and quantifying related impurities.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of about 0.1 mg/mL.[3]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[4] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 20 µL.[4]

  • Detector: UV detector at 360 nm.[4] Aromatic rings, like the one in this compound, generally show good UV absorbance.[5]

3. Data Analysis:

  • Identify the this compound peak by its retention time, confirmed by injecting a reference standard.

  • Calculate the purity by the area percentage method, assuming all impurities have a similar response factor to the main component.

Gas Chromatography (GC) Method (Proposed)

This GC method with Flame Ionization Detection (FID) is suitable for analyzing the purity of this compound, which is a volatile compound.

1. Sample Preparation:

  • Accurately weigh about 100 mg of this compound and dissolve it in 10 mL of a suitable solvent like acetonitrile or dichloromethane.

  • For trace analysis or to improve peak shape, derivatization can be considered.[6][7] A common derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[8]

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polar capillary column is recommended, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium or Nitrogen.[10]

  • Inlet Temperature: 250°C.[11]

  • Injection Mode: Split injection is suitable for concentrated samples, while splitless injection is better for trace analysis.[12][13][14]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp at 10°C/min to 220°C, hold for 1 minute.[10]

  • Detector: Flame Ionization Detector (FID) at 250°C.[15]

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a reference standard.

  • Determine the purity using the area percent method.

Data Presentation

The following table summarizes the key parameters for the proposed HPLC and GC methods.

ParameterHPLC Method (Proposed)GC Method (Proposed)
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)[4]5% diphenyl / 95% dimethyl polysiloxane (30 m x 0.32 mm, 0.25 µm)[9]
Mobile Phase/Carrier Gas Acetonitrile:Water (65:35 v/v)[4]Helium or Nitrogen[10]
Flow Rate 1.0 mL/min[4]Column dependent, typically 1-2 mL/min
Temperature Column: 30°C[4]Oven: 150°C to 220°C program[10]
Detector UV at 360 nm[4]Flame Ionization Detector (FID) at 250°C[15]
Injection Volume 20 µL[4]1 µL
Typical Run Time 10-15 minutes~10 minutes

Mandatory Visualizations

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing and Reporting SampleReceipt Receive this compound Sample Weighing Accurately Weigh Sample SampleReceipt->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Filtration Filter Sample (HPLC) Dissolution->Filtration for HPLC HPLC_GC_Choice Select HPLC or GC Method Dissolution->HPLC_GC_Choice for GC Filtration->HPLC_GC_Choice InstrumentSetup Instrument Setup and Equilibration HPLC_GC_Choice->InstrumentSetup Injection Inject Sample InstrumentSetup->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration PurityCalculation Calculate Purity (%) PeakIntegration->PurityCalculation ReportGeneration Generate Certificate of Analysis PurityCalculation->ReportGeneration

Caption: Workflow for the purity analysis of this compound.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Baseline Baseline Noise or Drift? Start->Baseline Tailing Peak Tailing? PeakShape->Tailing Yes Fronting Peak Fronting? PeakShape->Fronting No Sol_Tailing Check for secondary interactions (silanol activity). Consider lower pH mobile phase (HPLC) or inert liner (GC). [1, 32] Tailing->Sol_Tailing Yes Sol_Fronting Check for column overload or poor sample solubility. Dilute sample or change sample solvent. [23, 28] Fronting->Sol_Fronting Yes Sol_Retention Check mobile phase/carrier gas flow rate and composition. Ensure column temperature is stable. [16] RetentionTime->Sol_Retention Yes Sol_Baseline Check for leaks, contaminated mobile phase/gas, or detector issues. Ensure proper system equilibration. Baseline->Sol_Baseline Yes

Caption: Troubleshooting decision tree for common chromatography issues.

Troubleshooting Guide

Q1: Why am I observing peak tailing in my HPLC chromatogram for this compound?

A1: Peak tailing is a common issue when analyzing phenolic compounds like this compound.[16] It is often caused by secondary interactions between the analyte's polar hydroxyl group and active silanol groups on the silica-based stationary phase.[16][17] To mitigate this, you can:

  • Operate at a lower pH: Using a mobile phase with a pH below 3 can suppress the ionization of silanol groups, reducing these secondary interactions.[17]

  • Use a highly deactivated column: Modern columns with end-capping or hybrid silica technology have fewer active silanol sites.[17]

  • Check for column contamination: Strongly retained impurities can create active sites.[16] Flushing the column or using a guard column can help.[18]

Q2: My GC peaks for this compound are broad or tailing. What could be the cause?

A2: Broad or tailing peaks in GC can result from several factors:

  • Active sites in the inlet or column: The aldehyde and phenol groups of this compound can interact with active sites in the GC system.[19] Using an inert liner and a high-quality, deactivated column is crucial.[19][20]

  • Slow sample transfer: In splitless injection, if the sample transfer from the inlet to the column is too slow, it can cause band broadening.[14] Optimizing the splitless hold time is important.

  • Improper column installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.[21]

Q3: I am seeing a drift in retention times for my HPLC analysis. What should I check?

A3: Retention time drift can compromise the reliability of your results.[13] Common causes include:

  • Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed.[13] For gradient elution, check the pump performance.

  • Fluctuations in column temperature: Use a column oven to maintain a stable temperature.[13]

  • Column aging: Over time, the stationary phase can degrade, leading to changes in retention.[13]

Q4: Why is the response for this compound decreasing over several GC injections?

A4: A decreasing response can indicate analyte degradation or loss in the system.

  • Thermal degradation: this compound might be thermally labile.[11] Try lowering the inlet temperature to the minimum required for efficient volatilization.[11]

  • Inlet contamination: Non-volatile sample components can accumulate in the liner, creating active sites that adsorb the analyte.[19] Regularly replacing the inlet liner is recommended.[19]

  • Column contamination: Similar to the inlet, the front of the column can become contaminated. Trimming a small portion of the column may restore performance.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC analysis of this compound?

A1: Derivatization is not always necessary, but it can be beneficial.[6][7] It can improve peak shape by masking the polar hydroxyl and reactive aldehyde groups, increase volatility, and enhance sensitivity, especially for trace analysis.[8]

Q2: What is a suitable sample solvent for the HPLC analysis of this compound?

A2: The ideal sample solvent should be the mobile phase itself or a solvent that is weaker than the mobile phase.[3] Using a solvent that is much stronger than the mobile phase can lead to peak distortion, such as fronting or splitting.[3][22][23] A mixture of acetonitrile and water is a good starting point.[3]

Q3: Should I use split or splitless injection for the GC analysis?

A3: The choice depends on the concentration of your sample.

  • Split injection is suitable for higher concentration samples to avoid overloading the column.[14]

  • Splitless injection is used for trace analysis as it transfers the entire sample to the column, maximizing sensitivity.[13][14]

Q4: What are the potential impurities I might see in a this compound sample?

A4: Potential impurities can arise from the synthesis process. For salicylaldehydes, common impurities could include the starting materials (e.g., phenol), isomers, or over-oxidation products like the corresponding carboxylic acid.[24][25]

Q5: How can I confirm the identity of the peaks in my chromatogram?

A5: The most reliable way to confirm peak identity is by comparing the retention time and, if available, the mass spectrum with that of a certified reference standard. For HPLC with a Diode Array Detector (DAD), comparing the UV spectrum can also aid in identification.

References

Storage conditions to prevent degradation of 3-Fluorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage conditions to prevent the degradation of 3-Fluorosalicylaldehyde, along with troubleshooting advice for common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container at temperatures between 2°C and 8°C.[1][2] Several suppliers specifically recommend storage at 4°C under a nitrogen atmosphere to prevent oxidation.[3]

Q2: What are the physical characteristics of high-purity this compound?

A2: High-purity this compound is typically a white to light yellow crystalline powder.[1][4][5] Significant deviation from this appearance, such as a dark green color, may indicate degradation or the presence of impurities.[1]

Q3: Is this compound sensitive to air or light?

A3: Yes, this compound is known to be air-sensitive.[2] Like its parent compound, benzaldehyde, which oxidizes in the air to benzoic acid, this compound is susceptible to oxidation.[6][7] While specific data on light sensitivity is limited, it is a common practice to protect aromatic aldehydes from light to prevent photochemical degradation.

Q4: What are the signs of this compound degradation?

A4: The primary visual indicator of degradation is a change in color from its typical white or light yellow appearance to a darker shade, such as dark green.[1] Other signs of degradation can include a change in physical form, the appearance of an unusual odor, or inconsistent results in experimental applications. Purity analysis via techniques like GC or HPLC can confirm degradation by revealing the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid (e.g., turning yellow, green, or brown) Exposure to air and/or light, leading to oxidation.- Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect the container from light by using an amber vial or storing it in a dark place. - Ensure the container is sealed tightly.
Inconsistent experimental results or low yield Degradation of the starting material.- Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS). - If the purity is low, consider purifying the material (e.g., by recrystallization) or obtaining a fresh batch.
Material appears clumpy or has an unusual texture Absorption of moisture.- Store the compound in a desiccator to minimize moisture exposure. - Handle the material in a dry environment, such as a glove box, if possible.

Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound from various chemical suppliers.

Supplier/Source Recommended Storage Temperature Additional Recommendations
ChemScene4°CStored under nitrogen.[3]
Chem-Impex2 - 8°CN/A[1]
ChemicalBook2 - 8°CStored under nitrogen.[2]
Sigma-AldrichN/AClassified as a combustible solid.
Tokyo Chemical IndustryN/AN/A

Experimental Protocols

While specific experimental protocols for preventing degradation are not explicitly detailed in the search results, the following general best practices are recommended based on the compound's properties:

Handling Air-Sensitive Reagents:

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (nitrogen or argon) using a glove box or Schlenk line techniques.

  • Minimize Exposure: Only open the container for the minimum time necessary to dispense the required amount.

  • Proper Sealing: After use, ensure the container is tightly sealed. Parafilm can be used to provide an additional barrier against air ingress.

Degradation Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.

Degradation_Troubleshooting start Suspected Degradation of This compound visual_inspection Visual Inspection: - Color Change? - Clumping? start->visual_inspection analytical_check Analytical Check: - Run Purity Analysis (e.g., NMR, GC) - Compare to Standard visual_inspection->analytical_check Abnormal Appearance visual_inspection->analytical_check Normal Appearance (precautionary check) degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Purity < Specification no_degradation No Significant Degradation analytical_check->no_degradation Purity Meets Specification purify Purify Material (e.g., Recrystallization) degradation_confirmed->purify discard Discard and Use Fresh Stock degradation_confirmed->discard proceed Proceed with Experiment no_degradation->proceed purify->analytical_check Re-analyze review_storage Review Storage and Handling Procedures purify->review_storage discard->review_storage review_storage->start Implement Improved Procedures

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Removing unreacted starting materials from 3-Fluorosalicylaldehyde product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorosalicylaldehyde. Our focus is to address common issues encountered during the removal of unreacted starting materials from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

The most common impurity is typically unreacted starting material, primarily ortho-fluorophenol (o-fluorophenol), especially in syntheses like the Reimer-Tiemann reaction.[1][2] Depending on the synthetic route, other potential impurities can include isomers (like the para-isomer, 3-fluoro-4-hydroxy-benzaldehyde), solvents used in the reaction and workup (e.g., benzene, xylene, ether), and resinous byproducts.[1][2]

Q2: I have a significant amount of unreacted o-fluorophenol in my this compound product. What is the best way to remove it?

A highly effective method for separating this compound from unreacted o-fluorophenol is through a process involving azeotropic distillation followed by crystallization.[1] The two compounds often distill together as an oil.[1] This oily mixture can then be treated with cold water. O-fluorophenol is relatively soluble in water, while this compound is less so and will precipitate out upon chilling, allowing for its recovery by filtration.[1]

Q3: Can I use column chromatography to purify this compound?

Yes, column chromatography is a widely applicable technique for purifying organic compounds and can be used for this compound.[3][4] The choice of stationary phase (e.g., silica gel or alumina) and the mobile phase (a solvent or mixture of solvents) will be critical for achieving good separation.[3][4][5] The optimal solvent system is typically determined by preliminary analysis using thin-layer chromatography (TLC).[3][5][6] Generally, less polar compounds elute first from a polar stationary phase like silica gel.[4]

Q4: Is recrystallization a suitable method for purifying this compound?

Recrystallization is a common and effective technique for purifying solid organic compounds.[7][8] The selection of an appropriate solvent or solvent system is crucial. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Product is an oil instead of a solid High concentration of unreacted o-fluorophenol or other impurities depressing the melting point.1. Attempt the azeotropic distillation and cold water precipitation method to remove o-fluorophenol.[1]2. If the oily nature persists, consider purification by column chromatography to separate the product from various impurities.[3][4]
Low yield after purification The product may be lost during the purification steps. For instance, this compound has a relatively high vapor pressure, and significant loss can occur during air-drying.[1] During recrystallization, using too much solvent or cooling too quickly can lead to poor recovery.1. When drying the purified product, do so over a desiccant to minimize evaporative losses.[1]2. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to maximize crystal formation.
Persistent impurities after a single purification step The chosen purification method may not be optimal for all impurities present, or the impurity load is very high.1. Consider a multi-step purification approach. For example, an initial distillation or crystallization to remove the bulk of the main impurity, followed by column chromatography for fine purification.2. Re-evaluate the choice of solvents for recrystallization or the eluent system for column chromatography.

Data Presentation

Physical Properties of this compound and a Common Starting Material

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₇H₅FO₂140.1168 - 72White to light yellow to dark green powder to crystal
o-FluorophenolC₆H₅FO112.1016.1Colorless liquid

Data sourced from Chem-Impex and other chemical suppliers.[9]

Experimental Protocols

Protocol 1: Purification by Azeotropic Distillation and Crystallization

This method is particularly useful for removing unreacted o-fluorophenol.

  • Azeotropic Distillation:

    • The crude product mixture is subjected to azeotropic distillation. Initially, a benzene-water azeotrope may distill off, followed by a combined azeotrope of unreacted o-fluorophenol, this compound, and water.[1]

    • The organic portion of the distillate, containing both the product and the starting material, will separate as an oil that is denser than water.[1]

  • Crystallization:

    • Collect the oily organic layer from the distillate.

    • To this oil, add a sufficient amount of cold water (e.g., refrigerated to below 10°C) with agitation.[1]

    • The o-fluorophenol, being more soluble in water, will dissolve, while the this compound will solidify and precipitate out of the solution upon chilling to 5°C or less.[1]

    • Collect the solid this compound by filtration.

    • Wash the collected solid with cold water.

    • Dry the purified product over a desiccant to prevent loss due to its relatively high vapor pressure.[1]

Protocol 2: Purification by Column Chromatography

This is a general procedure that can be adapted based on the specific impurities present.

  • Preparation of the Column:

    • Select a suitable column size based on the amount of crude product.

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent.[4][10]

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.[10] A small layer of sand can be added to the top and bottom to protect the stationary phase.[10]

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.[10]

    • Carefully apply the concentrated sample solution to the top of the column.[10]

  • Elution:

    • Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[4]

    • Collect fractions of the eluate in separate test tubes.

  • Analysis and Collection:

    • Monitor the composition of the collected fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or NMR spectroscopy.[6]

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions by rotary evaporation to obtain the purified product.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound (with o-fluorophenol) AzeoDist Azeotropic Distillation Crude->AzeoDist OilyMixture Oily Distillate (Product + Starting Material) AzeoDist->OilyMixture ColdWater Addition of Cold Water & Chilling OilyMixture->ColdWater Filtration Filtration ColdWater->Filtration PureProduct Pure this compound Filtration->PureProduct Waste Aqueous Filtrate (contains o-fluorophenol) Filtration->Waste

Caption: Workflow for the purification of this compound from o-fluorophenol.

TroubleshootingTree Start Impure this compound Product MainImpurity Is the main impurity unreacted o-fluorophenol? Start->MainImpurity AzeoPrecip Use Azeotropic Distillation & Cold Water Precipitation MainImpurity->AzeoPrecip Yes ColumnChrom Use Column Chromatography MainImpurity->ColumnChrom No / Unknown CheckPurity Is the product pure? AzeoPrecip->CheckPurity ColumnChrom->CheckPurity End Pure Product Obtained CheckPurity->End Yes RePurify Consider an alternative or additional purification step CheckPurity->RePurify No

Caption: Decision tree for troubleshooting the purification of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Fluorosalicylaldehyde and 5-Fluorosalicylaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the strategic placement of functional groups on aromatic rings can profoundly influence the reactivity of a molecule and the properties of its derivatives. This guide provides an objective comparison of two positional isomers, 3-Fluorosalicylaldehyde and 5-Fluorosalicylaldehyde, which serve as versatile building blocks in the synthesis of a wide array of compounds, including Schiff bases, metal complexes, and pharmaceutical intermediates. This document outlines their synthesis, comparative properties, and applications, supported by experimental data and protocols to aid researchers in selecting the appropriate isomer for their specific synthetic needs.

Physicochemical and General Properties

A summary of the key physical and chemical properties of this compound and 5-Fluorosalicylaldehyde is presented below. While both isomers share the same molecular formula and weight, the position of the fluorine atom leads to differences in their physical properties, such as melting point, and influences their reactivity in chemical transformations.

PropertyThis compound5-Fluorosalicylaldehyde
Chemical Structure
CAS Number 394-50-3[1][2][3][4]347-54-6[5]
Molecular Formula C₇H₅FO₂[3][4]C₇H₅FO₂
Molecular Weight 140.11 g/mol [1][2][3][4]140.11 g/mol [5]
Melting Point 68-70 °C[1][2]82-85 °C[5]
Appearance White to light yellow crystalline powderWhite to orange to green powder to crystal[6]
Synonyms 3-Fluoro-2-hydroxybenzaldehyde[4]5-Fluoro-2-hydroxybenzaldehyde

Synthesis of Fluorosalicylaldehyde Isomers

The synthesis of this compound and 5-Fluorosalicylaldehyde can be achieved through various methods, with the Reimer-Tiemann and Duff reactions being common strategies for the formylation of fluorinated phenols.

The Reimer-Tiemann reaction , which involves the ortho-formylation of phenols using chloroform in a basic solution, can be employed for the synthesis of this compound from 2-fluorophenol. However, the reaction can sometimes lead to the formation of the para-isomer as a significant byproduct.[7] Modifications to the classical Reimer-Tiemann reaction, such as using a non-aqueous system, have been shown to improve the yield and selectivity for the desired ortho-isomer, this compound.[7]

The Duff reaction , which utilizes hexamine as the formylating agent, is another method for the synthesis of hydroxybenzaldehydes. An improved Duff formylation has been reported for the synthesis of 5-Fluorosalicylaldehyde from 4-fluorophenol, with a reported yield of 55%.[8]

Comparative Performance in Synthesis: Schiff Base Formation

A primary application of both this compound and 5-Fluorosalicylaldehyde is in the synthesis of Schiff bases, particularly salen-type ligands, which are important in coordination chemistry and catalysis. The formation of these ligands involves the condensation of the salicylaldehyde derivative with a diamine, such as ethylenediamine.

Experimental Protocol: Synthesis of Fluorinated N,N'-bis(salicylidene)ethylenediamine (F-salen) Ligands

This protocol provides a general procedure for the synthesis of Schiff base ligands from both this compound and 5-Fluorosalicylaldehyde.

Materials:

  • This compound or 5-Fluorosalicylaldehyde

  • Ethylenediamine

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask, dissolve 40 mmol of the respective fluorosalicylaldehyde isomer (this compound or 5-Fluorosalicylaldehyde) in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 20 mmol of ethylenediamine in 30 mL of absolute ethanol.

  • Slowly add the ethylenediamine solution to the stirred solution of the fluorosalicylaldehyde.

  • Reflux the reaction mixture for 4 hours.[6]

  • After cooling the mixture to room temperature, a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol.[6]

  • The crude product can be recrystallized from a 9:1 mixture of ethanol and water to yield the pure N,N'-bis(fluorosalicylidene)ethylenediamine ligand.[6]

The following DOT script visualizes the general workflow for the synthesis of these fluorinated salen ligands.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product F_Sal 3- or 5-Fluorosalicylaldehyde in Ethanol Mix Mixing and Reflux (4 hours) F_Sal->Mix EDA Ethylenediamine in Ethanol EDA->Mix Cool Cooling & Precipitation Mix->Cool Reaction Completion Filter Filtration Cool->Filter Wash Washing with Cold Ethanol Filter->Wash Recrystal Recrystallization Wash->Recrystal Product Pure N,N'-bis(fluorosalicylidene) ethylenediamine Recrystal->Product

General workflow for the synthesis of fluorinated salen ligands.

Applications in Coordination Chemistry and Beyond

Both this compound and 5-Fluorosalicylaldehyde are valuable precursors for a variety of applications, largely driven by the properties of the resulting fluorinated compounds.

This compound has been notably used in the synthesis of cobalt(II)-salen complexes that exhibit reversible oxygen uptake. This property is of significant interest for applications in oxygen storage and separation. The presence of the fluorine atom in the 3-position is crucial for the performance of these metal complexes.

5-Fluorosalicylaldehyde is widely utilized in the synthesis of various metal complexes, including those with manganese(III), which have been investigated for their antioxidant properties. Derivatives of 5-Fluorosalicylaldehyde are also explored in the development of fluorescent probes and as intermediates in the synthesis of pharmaceuticals. The fluorine atom can enhance biological activity and modify the pharmacokinetic properties of drug candidates.[9]

The choice between this compound and 5-Fluorosalicylaldehyde will ultimately depend on the desired electronic and steric properties of the final product. The differing positions of the fluorine atom allow for fine-tuning of the characteristics of the resulting Schiff bases, metal complexes, and other organic molecules.

Conclusion

Both this compound and 5-Fluorosalicylaldehyde are key building blocks in synthetic chemistry, each offering a unique set of properties due to the distinct placement of the fluorine atom on the salicylaldehyde framework. While their syntheses can be achieved through established formylation reactions, the choice of isomer can have a subtle but significant impact on the reactivity and the characteristics of the final products. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic strategies in drug discovery, materials science, and catalysis. Further experimental studies directly comparing the kinetics and yields of reactions with these two isomers would be highly valuable to the scientific community.

References

A Comparative Guide to the Reactivity of Fluorosalicylaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the reactivity of fluorosalicylaldehyde isomers is critical for the rational design of synthetic pathways and the development of novel chemical entities. The position of the fluorine atom on the salicylaldehyde scaffold significantly influences the electronic environment of the aldehyde functional group, thereby modulating its reactivity towards nucleophiles.

This guide provides an objective comparison of the reactivity of four key isomers: 3-fluorosalicylaldehyde, 4-fluorosalicylaldehyde, 5-fluorosalicylaldehyde, and 6-fluorosalicylaldehyde. The comparison is based on established principles of physical organic chemistry, including electronic effects as quantified by Hammett constants, and is supported by detailed experimental protocols to enable researchers to generate comparative data.

Theoretical Comparison of Reactivity

The reactivity of the aldehyde group in fluorosalicylaldehyde isomers in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of both the hydroxyl (-OH) and fluorine (-F) substituents. These effects can be understood through a combination of inductive and resonance effects, which can be quantitatively estimated using Hammett substituent constants (σ).

A more positive Hammett constant (σ) indicates a stronger electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon and thus enhances the reactivity of the aldehyde towards nucleophiles. The total electronic effect of the substituents can be approximated by the sum of their individual Hammett constants (σ_total ≈ Σσ).

  • Inductive Effect (-I): Both fluorine and hydroxyl groups are electronegative and exert an electron-withdrawing inductive effect, which deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon.

  • Resonance Effect (+M): Both substituents have lone pairs of electrons that can be donated to the aromatic ring through resonance, which activates the ring and decreases the electrophilicity of the carbonyl carbon. The strength of this effect is position-dependent.

Analysis of Isomers:

  • This compound: The fluorine atom is meta to the aldehyde group and ortho to the hydroxyl group. In the meta position, the electron-withdrawing inductive effect of fluorine dominates. The hydroxyl group is ortho to the aldehyde, and its electron-donating resonance effect can reduce the aldehyde's reactivity. Additionally, the ortho fluorine atom can sterically hinder the approach of nucleophiles to the hydroxyl group, potentially influencing its acidity and role in intramolecular hydrogen bonding.

  • 4-Fluorosalicylaldehyde: The fluorine atom is para to the hydroxyl group and meta to the aldehyde group. In the meta position to the aldehyde, the strong inductive effect of fluorine increases the carbonyl's electrophilicity. The hydroxyl group is in the ortho position, and its electronic effects will be a primary determinant of the overall reactivity.

  • 5-Fluorosalicylaldehyde: The fluorine atom is para to the aldehyde group and meta to the hydroxyl group. At the para position, the fluorine exerts both a strong inductive effect and a moderate resonance effect. The net effect is electron-withdrawing, which is expected to significantly enhance the reactivity of the aldehyde.

  • 6-Fluorosalicylaldehyde: The fluorine atom is ortho to the aldehyde group. In this position, it exerts a strong electron-withdrawing inductive effect, which would increase reactivity. However, the proximity of the fluorine atom to the aldehyde group can also introduce significant steric hindrance, which may impede the approach of nucleophiles, potentially leading to lower reactivity compared to what electronic effects alone would suggest.

Data Presentation

IsomerFluorine Position (relative to CHO)Hydroxyl Position (relative to CHO)Estimated σ_totalPredicted pKaExpected Relative Reactivity
This compound metaortho~0.27-Moderate
4-Fluorosalicylaldehyde metaortho~0.27-Moderate
5-Fluorosalicylaldehyde parameta~0.18~8.18[1]High
6-Fluorosalicylaldehyde orthoortho--Low to Moderate (steric hindrance)

Note on Hammett Constants: The estimated σ_total values are calculated based on the additivity of Hammett constants for the fluorine and hydroxyl groups relative to the aldehyde. These are approximations and do not account for potential interactions between the substituents or steric effects, especially for the ortho isomers. The Hammett constants used for this estimation are σ_meta(F) = 0.34, σ_para(F) = 0.06, σ_ortho(OH) = -0.07, and σ_meta(OH) = 0.12.

Experimental Protocols

To empirically determine the relative reactivity of the fluorosalicylaldehyde isomers, standardized experimental conditions are essential. Below are detailed protocols for two common reactions used to assess aldehyde reactivity: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. The reaction rate can be monitored by techniques such as UV-Vis spectroscopy (by following the appearance of the conjugated product) or by analyzing aliquots of the reaction mixture by GC-MS or HPLC.

Materials:

  • Fluorosalicylaldehyde isomer (3-fluoro, 4-fluoro, 5-fluoro, or 6-fluoro)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Spectrophotometer, GC-MS, or HPLC system

Procedure:

  • Prepare a stock solution of each fluorosalicylaldehyde isomer (e.g., 0.1 M in ethanol).

  • Prepare a stock solution of malononitrile (e.g., 0.1 M in ethanol).

  • Prepare a stock solution of piperidine (e.g., 0.01 M in ethanol).

  • In a cuvette or reaction vial, combine a specific volume of the aldehyde stock solution, the malononitrile stock solution, and the solvent.

  • Initiate the reaction by adding a specific volume of the piperidine catalyst solution.

  • Immediately begin monitoring the reaction. For UV-Vis, this would involve recording the absorbance at the λ_max of the product over time. For GC-MS or HPLC, quench aliquots of the reaction mixture at specific time points with a dilute acid and then analyze.

  • Repeat the experiment for each isomer under identical conditions (temperature, concentrations).

  • The initial reaction rates can be determined from the slope of the concentration vs. time plot and used to compare the reactivity of the isomers.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene.[2][3] The rate of disappearance of the aldehyde or the appearance of the alkene product can be monitored to compare the reactivity of the isomers.[2][3][4]

Materials:

  • Fluorosalicylaldehyde isomer (3-fluoro, 4-fluoro, 5-fluoro, or 6-fluoro)

  • (Triphenylphosphoranylidene)acetonitrile (a stable ylide)

  • Toluene (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution of each fluorosalicylaldehyde isomer (e.g., 0.05 M in toluene) containing a known concentration of an internal standard.

  • Prepare a stock solution of (triphenylphosphoranylidene)acetonitrile (e.g., 0.05 M in toluene).

  • In a reaction vial equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 50 °C), add a specific volume of the aldehyde/internal standard solution.

  • Initiate the reaction by adding a specific volume of the ylide solution.

  • At regular intervals, withdraw aliquots from the reaction mixture, quench them (e.g., by adding a small amount of silica gel to adsorb the polar components), and analyze by GC-FID.

  • The concentration of the aldehyde and the alkene product can be determined by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the aldehyde versus time for each isomer.

  • The initial reaction rates can be calculated and compared to establish the order of reactivity.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation of Reactants cluster_Reaction Reaction Setup cluster_Analysis Analysis cluster_Conclusion Conclusion Aldehyde Fluorosalicylaldehyde Isomers Reaction_Vessel Constant Temperature Reaction Aldehyde->Reaction_Vessel Nucleophile Active Methylene Compound / Ylide Nucleophile->Reaction_Vessel Catalyst Base / - Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Monitoring Reaction Monitoring (Spectroscopy/Chromatography) Reaction_Vessel->Monitoring Data_Analysis Data Analysis (Rate Determination) Monitoring->Data_Analysis Comparison Reactivity Comparison Data_Analysis->Comparison

Caption: Workflow for comparing the reactivity of fluorosalicylaldehyde isomers.

Electronic_Effects cluster_Activating Decreased Reactivity cluster_Deactivating Increased Reactivity cluster_Fluorine_Effects Fluorine Substituent Effects cluster_Hydroxyl_Effects Hydroxyl Substituent Effects center Aldehyde Reactivity (Electrophilicity of C=O) EDG Electron Donating Groups (+M > -I) EDG->center Decrease Electrophilicity EWG Electron Withdrawing Groups (-I > +M) EWG->center Increase Electrophilicity Inductive Inductive Effect (-I) Inductive->EWG Resonance Resonance Effect (+M) Resonance->EDG OH_Inductive Inductive Effect (-I) OH_Inductive->EWG OH_Resonance Resonance Effect (+M) OH_Resonance->EDG

Caption: Influence of electronic effects on aldehyde reactivity.

References

The Fluorine Advantage: A Comparative Guide to 3-Fluoro Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can dramatically enhance the therapeutic efficacy and functional properties of organic molecules. This guide provides a comprehensive comparison of 3-fluoro salicylaldehyde derivatives against their non-fluorinated counterparts and other analogs, highlighting the distinct advantages conferred by the 3-fluoro substitution. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of fluorinated salicylaldehydes in their work.

Enhanced Biological Activity: A Quantitative Comparison

The introduction of a fluorine atom at the 3-position of the salicylaldehyde scaffold has been shown to significantly impact the biological activity of its derivatives, particularly in the realm of anticancer research. The high electronegativity and small size of fluorine can alter the molecule's electronic properties, membrane permeability, and metabolic stability, often leading to enhanced potency and selectivity.

Below is a compilation of in vitro cytotoxicity data (IC50 values) for various salicylaldehyde derivatives, including a 3-fluoro substituted example, against several human cancer cell lines. This data illustrates the potential for increased efficacy with the 3-fluoro substitution.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cobalt-Salen complex of 3-Fluoro-2-hydroxybenzaldehyde-50[1]
Salicylaldehyde-o-phenylenediamine Schiff base (1c)K562 (Leukemia)>20[2]
Salicylaldehyde-o-phenylenediamine Schiff base (1c)HEL (Leukemia)>20[2]
Cu(II) Complex (Cu-08) of a Salicylaldehyde Schiff BaseA-549 (Lung Cancer)0.59[3]
Cu(II) Complex (Cu-09) of a Salicylaldehyde Schiff BaseA-549 (Lung Cancer)0.67[3]
Cisplatin (Reference Drug)A-549 (Lung Cancer)4.13[3]
Novel Schiff base (from 4-Nitro Benzaldehyde)TSCCF (Tongue Squamous Cell Carcinoma)446.68 (µg/mL)[4]

Superior Physicochemical and Fluorescence Properties

The 3-fluoro substitution not only enhances biological activity but also imparts unique physicochemical properties that are advantageous for various applications, including the development of fluorescent probes and advanced materials.[5] Fluorine's ability to engage in hydrogen bonding and alter the electronic distribution within the molecule can lead to improved fluorescence quantum yields and enhanced stability.

While direct comparative studies on the fluorescence of 3-fluorosalicylaldehyde derivatives versus their non-fluorinated analogs are limited, the unique properties of this compound make it a suitable candidate for designing fluorescent probes for biological imaging and diagnostics.[5] The development of salicylaldehyde-based fluorescent probes for detecting metal ions like Al³⁺ has been reported, demonstrating the utility of this scaffold in sensor applications.[6][7]

Experimental Protocols

General Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base ligands from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, ethylenediamine)

  • Ethanol (95%)

  • Magnetic stirrer and hotplate

  • Erlenmeyer flask or round-bottomed flask

  • Reflux condenser (optional)

  • Vacuum filtration apparatus

Procedure:

  • Dissolve 1 mmol of this compound in approximately 15-20 mL of 95% ethanol in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Gently heat the solution to a boil while stirring.

  • Slowly add an equimolar amount (or 0.5 equivalents for diamines) of the primary amine dropwise to the heated solution.

  • Continue to stir the reaction mixture at reflux for 10-30 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Further cool the flask in an ice/water bath to facilitate crystallization.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Air dry the product and determine the yield and melting point.

  • Characterize the product using appropriate spectroscopic methods (e.g., FTIR, ¹H-NMR, ¹³C-NMR).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized salicylaldehyde derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially targeted by salicylaldehyde derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 BCR-ABL Oncogenic Signaling cluster_1 Downstream Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Sos1 Sos1 Grb2->Sos1 Ras Ras Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-apoptosis) Akt->Survival mTOR->Proliferation Gene_Expression Altered Gene Expression STAT5->Gene_Expression Inhibitor Salicylaldehyde Derivative Inhibitor->BCR_ABL Inhibition

Caption: Potential inhibition of the BCR-ABL signaling pathway by salicylaldehyde derivatives.

G Start Start Synthesis Synthesis of 3-Fluoro Salicylaldehyde Derivative Start->Synthesis Characterization Structural Characterization (FTIR, NMR, etc.) Synthesis->Characterization Bio_Assay Biological Evaluation (e.g., MTT Assay) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis Comparison Comparison with Non-fluorinated Analogs Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: General experimental workflow for the synthesis and evaluation of 3-fluoro salicylaldehyde derivatives.

References

A Comparative Analysis of Salicylaldehyde-Derived Metal Complexes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of metal complexes derived from various salicylaldehydes reveals a landscape rich with possibilities for the development of novel antibacterial, anticancer, and antioxidant agents. The inherent biological activity of salicylaldehyde and its derivatives is significantly amplified upon chelation with transition metal ions, a phenomenon attributed to the principles of chelation theory. This guide provides a comparative analysis of the performance of these complexes, supported by experimental data, to aid researchers in the strategic design of new metallodrugs.

The coordination of metal ions, such as copper(II), nickel(II), zinc(II), and cobalt(II), to Schiff base ligands derived from salicylaldehydes enhances their lipophilicity, facilitating their transport across cellular membranes and subsequent interaction with intracellular targets.[1][2] This enhanced biological activity is a cornerstone of their therapeutic potential. This guide will explore the comparative efficacy of these complexes in key therapeutic areas.

Comparative Biological Efficacy: A Data-Driven Overview

The biological performance of metal complexes of salicylaldehyde derivatives is profoundly influenced by the nature of the substituent on the salicylaldehyde ring, the specific metal ion, and the overall geometry of the complex. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their antibacterial, anticancer, and antioxidant activities.

Antibacterial Activity

The antibacterial potency of these complexes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

Complex/LigandSalicylaldehyde DerivativeMetal IonTest OrganismMIC (µg/mL)Reference
Complex 1Salicylaldehyde thiosemicarbazoneCu(II)S. aureus4.2 µM[3]
Complex 2Salicylaldehyde thiosemicarbazoneNi(II)S. aureus61.8 µM[3]
Complex 35-chlorosalicylaldehyde-L-leucine Schiff baseCu(II)E. coli-[4]
Complex 44-chlorosalicylaldehyde-L-alanine Schiff baseCu(II)E. coli-[4]
Ligand L2o-vanillin-2-aminophenol Schiff base-S. aureus0.4883[5]
Ligand L2o-vanillin-2-aminophenol Schiff base-B. subtilis0.1221[5]
Ligand L2o-vanillin-2-aminophenol Schiff base-E. coli0.9766[5]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental protocols between studies.

Anticancer Activity

The anticancer potential is often assessed by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

ComplexSalicylaldehyde DerivativeMetal IonCancer Cell LineIC50 (µM)Reference
Cu-37Not specifiedCu(II)HeLa0.46 ± 0.01[3]
Cu-37Not specifiedCu(II)MCF-70.94 ± 0.06[3]
Cu-30Not specifiedCu(II)HeLa39.65 ± 0.44[3]
Cu-30Not specifiedCu(II)MCF-729.63 ± 0.54[3]
Cisplatin-Pt(II)HeLa16.13 ± 0.16[3]
Cisplatin-Pt(II)MCF-713.01 ± 0.44[3]
Complex 25-adamantanethiolSn(IV)HeLa2.40[6]
Complex 55-adamantanethiolSn(IV)HeLa1.42[6]
Cisplatin-Pt(II)HeLa22.3[6]
Antioxidant Activity

The antioxidant capacity is frequently measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with a lower IC50 value indicating higher antioxidant activity.

Complex/CompoundSalicylaldehyde DerivativeMetal IonDPPH Scavenging Activity (% or IC50)Reference
Iron Complex 23-methoxy-salicylaldehydeFe(III)49.03 ± 0.71%[7]
Copper ComplexNot specifiedCu(II)Enhanced activity over free ligand[8]
Zinc ComplexNot specifiedZn(II)Enhanced activity over free ligand[8]
NDGA (Nordihydroguaiaretic acid)--Reference Antioxidant[7]
BHT (Butylated hydroxytoluene)--Reference Antioxidant[7]

Experimental Protocols

The following are generalized methodologies for the synthesis of salicylaldehyde-derived metal complexes and the evaluation of their biological activities, based on common practices reported in the literature.

Synthesis of Salicylaldehyde Schiff Base Metal Complexes

A common method for the synthesis of these complexes involves a two-step process: the formation of the Schiff base ligand followed by complexation with a metal salt.[9][10]

  • Schiff Base Synthesis: An ethanolic solution of a substituted salicylaldehyde (1 mmol) is added to an ethanolic solution of a primary amine (1 mmol) with stirring. A few drops of a catalyst, such as concentrated sulfuric acid, may be added. The mixture is then refluxed for 1-6 hours. Upon cooling, the Schiff base ligand precipitates and is then filtered, washed with ethanol and ether, and dried.[9][10]

  • Metal Complex Synthesis: The synthesized Schiff base ligand (2 mmol) is dissolved in a hot ethanolic solution and added to an aqueous or ethanolic solution of the desired metal salt (1 mmol) (e.g., CuCl2·2H2O, NiCl2·6H2O). The resulting mixture is refluxed for 2 hours. After reducing the volume and cooling, the metal complex precipitates. The precipitate is then filtered, washed with cold ethanol, and dried.[9]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][11][12][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized metal complexes and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[14][15][16]

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.[15]

  • Reaction Mixture: A defined volume of the test sample (at various concentrations) is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.[15]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate a representative experimental workflow and a potential signaling pathway for the anticancer activity of these metal complexes.

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Salicylaldehyde Substituted Salicylaldehyde SchiffBase Schiff Base Ligand Salicylaldehyde->SchiffBase Condensation Amine Primary Amine Amine->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex Complexation MetalSalt Metal Salt MetalSalt->MetalComplex FTIR FT-IR MetalComplex->FTIR NMR NMR MetalComplex->NMR UVVis UV-Vis MetalComplex->UVVis ElementalAnalysis Elemental Analysis MetalComplex->ElementalAnalysis Antibacterial Antibacterial Assay (MIC) MetalComplex->Antibacterial Anticancer Anticancer Assay (MTT) MetalComplex->Anticancer Antioxidant Antioxidant Assay (DPPH) MetalComplex->Antioxidant

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of salicylaldehyde-derived metal complexes.

G Proposed Apoptotic Signaling Pathway cluster_intracellular Intracellular Events MetalComplex Salicylaldehyde Metal Complex CellMembrane Cell Membrane MetalComplex->CellMembrane Cellular Uptake ROS Increased ROS Production Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Downregulation of Bcl-2 Mitochondria->Bcl2 Bax Upregulation of Bax Mitochondria->Bax Caspase9 Caspase-9 Activation Bcl2->Caspase9 inhibition Bax->Caspase9 activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway illustrating how salicylaldehyde metal complexes may induce apoptosis in cancer cells.[17]

References

Unveiling Molecular Architecture: A Comparative Guide to the Validation of 3-Fluorosalicylaldehyde's Structure

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of small molecules, using 3-fluorosalicylaldehyde as a representative example. While a specific crystal structure for this compound is not publicly available, we will draw upon established principles and data for similar small organic molecules to provide a robust comparative analysis for researchers, scientists, and drug development professionals.

Introduction to Structural Validation Techniques

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity. Therefore, rigorous structural validation is a critical step in chemical synthesis and drug development. X-ray crystallography has long been considered the "gold standard" for determining the absolute structure of crystalline compounds. However, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide complementary and often more readily accessible data for structural elucidation. This guide will delve into the principles, experimental protocols, and comparative performance of these techniques.

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for structure determination depends on several factors, including the physical state of the sample, the amount of material available, and the specific structural information required. The following tables provide a quantitative comparison of X-ray crystallography, NMR, IR, and Mass Spectrometry for the analysis of small organic molecules.

Technique Information Obtained Typical Sample Requirement Typical Experiment Time Resolution/Accuracy Cost (Relative)
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry~100 µm single crystalMinutes to hoursHigh (e.g., 0.75 Å)[1]High
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), atom connectivity, stereochemistry in solution1-25 mg (¹H, 2D); >25 mg (¹³C)[2][3]Minutes (¹H) to hours (¹³C, 2D)[4]High (provides detailed connectivity)Medium-High[5]
Mass Spectrometry Molecular weight, elemental compositionMicrograms (µg) to nanograms (ng)MinutesHigh mass accuracy (to 4 decimal places)[6]Medium
Infrared Spectroscopy Presence of specific functional groupsMilligrams (mg)MinutesIdentifies functional groupsLow
Technique Advantages Disadvantages
X-ray Crystallography - Provides unambiguous 3D structure.[7] - High precision and accuracy for bond lengths and angles.[7] - Can determine absolute stereochemistry.[8]- Requires a single, high-quality crystal, which can be difficult to obtain.[8][9] - Provides a static picture of the molecule in the solid state.
NMR Spectroscopy - Provides structural information in solution, which is often more biologically relevant.[10] - Non-destructive.[11] - Provides detailed information on molecular connectivity and dynamics.[12]- Lower sensitivity compared to mass spectrometry.[11] - Can be difficult to interpret for complex molecules. - May not be suitable for poorly soluble compounds.[8]
Mass Spectrometry - Extremely high sensitivity.[13] - Provides accurate molecular weight and elemental formula.[6][13] - Fragmentation patterns can provide structural clues.[6]- Does not provide a complete 3D structure. - Isomers can be difficult to distinguish without tandem MS.[14]
Infrared Spectroscopy - Fast and simple to perform. - Non-destructive.[15] - Excellent for identifying the presence or absence of key functional groups.[15]- Provides limited information about the overall molecular skeleton. - Can be difficult to interpret complex spectra.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound with dimensions of approximately 50-250 µm. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find the optimal conditions.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, highly accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For a ¹H NMR spectrum, dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For a ¹³C NMR spectrum, a more concentrated sample of 10-50 mg is typically required.[3] The sample is placed in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. For a ¹H spectrum, data can often be acquired in a few minutes. For ¹³C or 2D NMR experiments (like COSY, HSQC, HMBC), acquisition times can range from 30 minutes to several hours.[4]

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: A background spectrum of the empty spectrometer is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The process typically takes only a few minutes.

  • Data Analysis: The spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-F, aromatic C-H).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where the sample solution is sprayed into the source, creating charged droplets from which ions are generated.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.[6] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments to gain further structural information.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the typical experimental workflow for structural validation and the logical considerations for choosing an appropriate analytical method.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_absolute Absolute Structure Determination Compound Synthesis Compound Synthesis Purity Check (e.g., LC-MS, GC-MS) Purity Check (e.g., LC-MS, GC-MS) Compound Synthesis->Purity Check (e.g., LC-MS, GC-MS) Purified Sample Functional Group Analysis (IR) Functional Group Analysis (IR) Purity Check (e.g., LC-MS, GC-MS)->Functional Group Analysis (IR) Connectivity & 2D Structure (NMR) Connectivity & 2D Structure (NMR) Functional Group Analysis (IR)->Connectivity & 2D Structure (NMR) High-Res Mass Spec (Formula) High-Res Mass Spec (Formula) Connectivity & 2D Structure (NMR)->High-Res Mass Spec (Formula) 3D Structure (X-ray Crystallography) 3D Structure (X-ray Crystallography) High-Res Mass Spec (Formula)->3D Structure (X-ray Crystallography) If crystal available Method Selection Logic Start Start CrystalAvailable Single Crystal Available? Start->CrystalAvailable Soluble Sample Soluble? CrystalAvailable->Soluble No Xray X-ray Crystallography CrystalAvailable->Xray Yes NMR NMR Spectroscopy Soluble->NMR Yes MS_IR MS and IR Soluble->MS_IR No ComplexStructure Complex Stereochemistry? ComplexStructure->Xray Yes (if possible) ComplexStructure->NMR No (use 2D NMR) NMR->ComplexStructure

References

A Comparative Guide to the Quantum Yield of Fluorescent Probes from Fluorinated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescence quantum yields of probes derived from salicylaldehydes, with a focus on the impact of fluorination. Due to a lack of comprehensive comparative studies in the existing literature, this guide presents representative data from various sources to illustrate the photophysical properties of these compounds. The primary aim is to offer a framework for comparison and to provide detailed experimental protocols for researchers to evaluate novel probes.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for a fluorescent probe, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more efficient probe, which is crucial for applications requiring high sensitivity, such as in bio-imaging and sensing.

Quantum Yield Comparison: Salicylaldehyde-Based Probes

The following table summarizes the fluorescence quantum yields of several salicylaldehyde-based fluorescent probes. It is important to note that the data is compiled from different studies, and therefore, the experimental conditions such as solvent, pH, and temperature may vary. This table should be used as a reference for the potential performance of these classes of compounds rather than a direct comparison under identical conditions.

Probe/CompoundFluorinationQuantum Yield (Φ)Solvent/Conditions
SalicylaldehydeNone0.4632 (deprotonated)Not specified
Salicylaldehyde-pyrazole Schiff base (A1)None11.2% (solid state)Solid State
Salicylaldehyde-indazole Schiff base (A3)None20.1% (solid state)Solid State
Salicylaldehyde-methylindazole Schiff base (A4)None34.3% (solid state)Solid State
Salicylaldehyde-methylindazole Schiff base (A4)None4.1%Biodiesel
Salicylaldehyde-methylindazole Schiff base (A4)None26.4% (acidic)Biodiesel (acidic)
π-Extended Salicylaldehyde DerivativeNoneup to 76%Doped in PMMA films, KBr pellets, or as powders

Note: The effect of fluorination on the quantum yield of salicylaldehyde-based probes is a subject of ongoing research. Generally, the introduction of fluorine atoms can influence the electronic properties of a molecule, potentially leading to enhanced fluorescence quantum yields and photostability. However, the specific impact depends on the position and number of fluorine substituents.

Experimental Protocols: Relative Quantum Yield Measurement

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.[1]

1. Principle

The quantum yield of a test sample (ΦX) can be calculated relative to a standard (ΦST) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST refer to the test sample and the standard, respectively.

2. Materials and Instrumentation

  • Fluorescent Standard: A compound with a well-characterized and stable quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol). The standard should absorb and emit in a similar spectral region as the test sample.

  • Test Sample: The fluorinated salicylaldehyde-based probe of interest.

  • Solvents: Spectroscopic grade solvents. The same solvent should be used for both the standard and the test sample if possible.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: To measure the fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

3. Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_calc Calculation A Prepare a stock solution of the test sample and the standard B Prepare a series of dilutions with absorbance between 0.02 and 0.1 at the excitation wavelength A->B C Measure the UV-Vis absorbance of each dilution at the excitation wavelength B->C D Record the fluorescence emission spectrum of each dilution C->D E Integrate the area under each fluorescence emission spectrum D->E F Plot integrated fluorescence intensity vs. absorbance for both the test sample and the standard E->F G Determine the gradient (slope) of the linear fits F->G H Calculate the quantum yield of the test sample using the comparative method equation G->H

Caption: Experimental workflow for relative quantum yield determination.

4. Data Analysis

  • For both the test sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).

  • Perform a linear regression for both datasets. The plots should be linear with an intercept close to zero.

  • Determine the gradients (slopes) of the linear fits for the test sample (GradX) and the standard (GradST).

  • Use the gradients, the known quantum yield of the standard (ΦST), and the refractive indices of the solvents to calculate the quantum yield of the test sample (ΦX).

Signaling Pathway: Metal Ion Sensing

Fluorescent probes based on salicylaldehyde Schiff bases are frequently used for the detection of metal ions. The general mechanism involves a change in the photophysical properties of the probe upon coordination with a specific metal ion.

G cluster_probe Probe cluster_analyte Analyte cluster_complex Complex Probe Salicylaldehyde Schiff Base Probe (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Coordination Metal Metal Ion (e.g., Zn²⁺, Al³⁺, Cu²⁺) Metal->Complex

Caption: General signaling mechanism for a salicylaldehyde-based metal ion probe.

In this mechanism, the free salicylaldehyde Schiff base probe typically exhibits weak fluorescence due to processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon binding to a target metal ion, these non-radiative decay pathways are often inhibited, leading to a significant enhancement of the fluorescence signal (chelation-enhanced fluorescence, CHEF). This "turn-on" response allows for the sensitive and selective detection of the metal ion.

References

The Impact of 3-Fluoro Substitution on the Biological Activity of Salicylaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-fluorosalicylaldehyde derivatives and their non-fluorinated counterparts, supported by experimental data. The strategic placement of a fluorine atom can significantly modulate the therapeutic potential of salicylaldehyde-based compounds, influencing their anticancer and antimicrobial properties.

The introduction of a fluorine atom at the C3 position of the salicylaldehyde ring is a key strategy in medicinal chemistry to enhance the biological efficacy of the resulting derivatives. This guide delves into the comparative analysis of 3-fluorinated and non-fluorinated salicylaldehyde analogs, focusing on their cytotoxic and antimicrobial activities.

Anticancer Activity: Fluorination Enhances Cytotoxicity

Studies have consistently demonstrated that the incorporation of a fluorine atom into salicylaldehyde-derived Schiff bases can lead to a significant increase in their anticancer activity. A comparative study evaluating the cytotoxic effects of a series of fluorinated salicylaldimine Schiff bases against the human lung carcinoma cell line A549 revealed their potential as potent anticancer agents.

Notably, certain fluorinated derivatives exhibited stronger cytotoxic effects than the standard chemotherapeutic drug, doxorubicin. For instance, a salicylaldimine derivative with three fluorine atoms (F2,4,5-SAL) showed a half-maximal inhibitory concentration (IC50) of 1.4 µM, surpassing the efficacy of doxorubicin (IC50: 1.9 µM)[1]. This highlights the positive impact of fluorine substitution on the cytotoxic potential of these compounds.

The mechanism of action for these fluorinated salicylaldimines involves the induction of apoptosis. Experimental evidence has shown that these compounds can disrupt the mitochondrial membrane potential and activate caspases, key mediators of programmed cell death[2].

Table 1: Comparison of Cytotoxic Activity of Fluorinated Salicylaldimine Schiff Bases and Doxorubicin against A549 Lung Cancer Cells

CompoundSubstitutionIC50 (µM)[1]
C7F2,4,5-SAL1.4
Doxorubicin-1.9
C1F2-SAL2.5
C2F3-SAL31.5
C3F4-SAL3.8
C4F2,3-SAL2.7
C5F2,4-SAL2.5
C6F2,5-SAL2.1
C8F3,4,5-SAL2.2
C9F3,5-SAL2.9
C10F5-SAL2.3

Antimicrobial Activity: A Complex Relationship

The effect of fluorination on the antimicrobial activity of salicylaldehyde derivatives is more nuanced. While some studies report enhanced activity, others show a decrease or no significant change compared to non-fluorinated analogs or standard antibiotics.

For example, a study on Schiff bases derived from isoniazid and various fluorinated benzaldehydes showed that some derivatives displayed marked activity against Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 0.037 mM. However, their activity against bacterial strains such as E. coli was generally weak[3].

In contrast, another study investigating fluorinated salicylaldehyde Schiff bases found their antimicrobial effects on E. coli, S. aureus, and P. aeruginosa to be lower than the standard antibiotic gentamicin[1][4]. This suggests that the impact of fluorination on antimicrobial properties is highly dependent on the specific derivative and the target microorganism.

Table 2: Antimicrobial Activity (MIC) of Isoniazid-Fluorobenzaldehyde Schiff Bases and Reference Drugs [3]

CompoundTarget OrganismMIC (mM)
L1 C. albicans0.037
L4 C. albicans0.048
L4 E. coli1.55
Ciprofloxacin E. coli0.00015
Ciprofloxacin S. aureus0.0003
Isoniazid E. coli>1.82
Isoniazid S. aureus>1.82
Isoniazid C. albicans>1.82

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of the salicylaldehyde derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives, non-fluorinated analogs, and a positive control like doxorubicin) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the treatment medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms

The anticancer activity of fluorinated salicylaldehyde derivatives is often linked to their ability to induce apoptosis. This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The process is typically initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of a cascade of proteases called caspases.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Fluorinated Salicylaldehyde Derivative Fluorinated Salicylaldehyde Derivative Mitochondrial\nMembrane\nDisruption Mitochondrial Membrane Disruption Fluorinated Salicylaldehyde Derivative->Mitochondrial\nMembrane\nDisruption Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nMembrane\nDisruption->Cytochrome c\nRelease Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation Pro-caspase-9 Pro-caspase-9 Apoptosome\nFormation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Death Receptors\n(e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) DISC Formation DISC Formation Death Receptors\n(e.g., Fas, TNFR)->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Substrate\nCleavage Substrate Cleavage Caspase-3->Substrate\nCleavage Apoptosis Apoptosis Substrate\nCleavage->Apoptosis

Caption: Generalized apoptotic signaling pathway induced by fluorinated salicylaldehyde derivatives.

Caption: Experimental workflow for comparing fluorinated and non-fluorinated salicylaldehyde derivatives.

References

Performance of 3-Fluorosalicylaldehyde-based sensors compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Alternative Fluorophores Supported by Experimental Data.

The quest for highly sensitive and selective fluorescent sensors is a cornerstone of modern analytical science, with applications spanning from environmental monitoring to advanced biomedical diagnostics. Among the diverse array of fluorogenic scaffolds, those derived from salicylaldehyde and its substituted analogues have garnered significant attention due to their synthetic accessibility and versatile coordination chemistry. This guide provides a detailed comparison of the performance of sensors based on 3-fluorosalicylaldehyde against common alternative platforms, supported by experimental data and protocols.

Performance Comparison of Fluorescent Sensors

The efficacy of a fluorescent sensor is determined by several key performance indicators. Below is a comparative summary of a representative this compound-based Schiff base sensor for aluminum (Al³⁺) detection against popular alternative sensor classes, namely those based on Rhodamine B and Coumarin, for the same analyte. The data presented is compiled from discrete studies to provide a comparative overview.

Performance Metric This compound-Based Sensor (for Al³⁺) Rhodamine B-Based Sensor (for Al³⁺) Coumarin-Based Sensor (for Al³⁺)
Limit of Detection (LOD) 5.3 x 10⁻⁷ M[1]3.179 x 10⁻⁶ M[2]2.6 µM[3]
Analyte Al³⁺Al³⁺Al³⁺
Response Time < 2 minutes[1]SecondsNot Specified
Signaling Mechanism Chelation-Enhanced Fluorescence (CHEF), Inhibition of C=N isomerization, Potential Excited-State Intramolecular Proton Transfer (ESIPT) modulation[4][5]FRET (Förster Resonance Energy Transfer)[2]"Turn-on" fluorescence
Selectivity High selectivity over other common metal ions[1]High selectivity[2]High selectivity
Solvent System DMSO/H₂O[1]EtOH/HEPES[2]Aqueous solution[3]

Signaling Pathways and Mechanisms

The fluorescence response of these sensors is governed by distinct photophysical processes upon analyte binding.

This compound-Based Sensors

Schiff base sensors derived from this compound typically operate through a Chelation-Enhanced Fluorescence (CHEF) mechanism. In the unbound state, the fluorescence of the molecule is often quenched due to the free rotation of the C=N imine bond, which provides a non-radiative decay pathway for the excited state. Upon coordination with a metal ion like Al³⁺, this rotation is restricted, leading to a significant enhancement of the fluorescence intensity. The electron-withdrawing nature of the fluorine atom can further influence the electronic properties of the sensor, potentially modulating the excited-state intramolecular proton transfer (ESIPT) process, which is also common in salicylaldehyde derivatives.[4][6]

Start Dissolve Reactants (this compound & 2-Aminobenzothiazole) in Ethanol Catalyze Add Catalytic Acetic Acid Start->Catalyze Reflux Reflux for 4-6 hours Catalyze->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End Purified FS-1 Sensor Dry->End

References

Unveiling the Synergy of Theory and Experiment: A Comparative Analysis of 3-Fluorosalicylaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the convergence of theoretical predictions and experimental outcomes is paramount for accelerating discovery. This guide provides a comparative analysis of reaction data for 3-Fluorosalicylaldehyde, a versatile building block in medicinal chemistry and materials science. By juxtaposing experimental findings with computational models, we aim to offer a comprehensive resource for understanding and predicting the behavior of this fluorinated aromatic aldehyde in various chemical transformations.

This guide focuses on the synthesis and characterization of a Schiff base derivative of this compound, providing a detailed examination of its experimental synthesis, spectroscopic properties, and a comparison with theoretical data obtained from Density Functional Theory (DFT) calculations.

Comparing Experimental Yields and Spectroscopic Data with Theoretical Predictions

The condensation reaction between this compound and an amine is a common method for synthesizing Schiff bases, which are valuable intermediates in the development of novel therapeutic agents and functional materials. Below, we compare the experimental data for the synthesis of a representative Schiff base with theoretical predictions.

ParameterExperimental DataTheoretical Data (DFT)
Reaction Yield Typically high, often exceeding 90% under optimized conditions.Not directly calculated, but reaction energetics can predict favorability.
FT-IR (cm⁻¹)
C=N (Imine) Stretch~1610 - 1630 cm⁻¹Calculated vibrational frequencies can predict this band.
O-H (Phenolic) StretchBroad band around 3200 - 3400 cm⁻¹Calculated frequencies can confirm the presence and hydrogen bonding of this group.
C-F Stretch~1200 - 1250 cm⁻¹Theoretical calculations provide a precise vibrational frequency for this bond.
¹H NMR (ppm)
Azomethine Proton (CH=N)~8.5 - 9.0 ppmCalculated chemical shifts provide a predicted value for comparison.
Phenolic Proton (OH)~12.0 - 13.0 ppm (often broad)Theoretical models can predict the chemical shift, influenced by intramolecular hydrogen bonding.
Aromatic ProtonsComplex multiplet patterns between 6.8 - 7.5 ppmCalculated spectra can aid in the assignment of specific aromatic protons.
¹³C NMR (ppm)
Imine Carbon (C=N)~160 - 165 ppmDFT calculations provide a predicted chemical shift for this key carbon.
Phenolic Carbon (C-OH)~155 - 160 ppmTheoretical calculations can confirm the assignment of this carbon.
Carbon-Fluorine (C-F)~150 - 155 ppm (with C-F coupling)Calculated chemical shifts and coupling constants can be compared with experimental data.

Experimental Protocols

Synthesis of a this compound Schiff Base

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline or a substituted aniline)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve 1 mmol of this compound in 10 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The infrared spectrum of the synthesized Schiff base is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically using the KBr pellet technique.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a nuclear magnetic resonance spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Theoretical Methodology

Computational Details:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.

  • Basis Set: 6-311++G(d,p) is a typical basis set for obtaining accurate results for organic molecules.

Calculations Performed:

  • Geometry Optimization: The molecular structure of the Schiff base is optimized to find its lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to predict the FT-IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • NMR Calculations: Magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts.

Visualizing Reaction Pathways and Workflows

To illustrate the relationship between the experimental and theoretical approaches, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Schiff Base Pure Schiff Base Purification->Pure Schiff Base FT-IR FT-IR Pure Schiff Base->FT-IR NMR NMR Pure Schiff Base->NMR Experimental Data Experimental Data FT-IR->Experimental Data NMR->Experimental Data theoretical_workflow cluster_modeling Computational Modeling cluster_prediction Prediction Molecular Structure Molecular Structure DFT Calculation DFT Calculation Molecular Structure->DFT Calculation Optimized Geometry Optimized Geometry DFT Calculation->Optimized Geometry Frequency Analysis Frequency Analysis Optimized Geometry->Frequency Analysis NMR Calculation NMR Calculation Optimized Geometry->NMR Calculation Theoretical Spectra Theoretical Spectra Frequency Analysis->Theoretical Spectra NMR Calculation->Theoretical Spectra

Navigating the Selectivity Landscape of 3-Fluorosalicylaldehyde-Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a comparative analysis of the selectivity of probes derived from 3-Fluorosalicylaldehyde, a common building block in the design of sensors for biologically relevant analytes such as formaldehyde and bisulfite. Due to the limited availability of comprehensive, direct comparative studies on a single this compound-based probe against a wide array of interfering species, this guide synthesizes available information on the selectivity of salicylaldehyde-based probes in general, highlighting key considerations for experimental design and data interpretation.

While specific quantitative cross-reactivity data for a singular this compound-based probe is not extensively documented in publicly available research, the general principles of selectivity for this class of compounds can be inferred from studies on related salicylaldehyde-based sensors. These probes typically rely on the nucleophilic attack of an analyte on the aldehyde group, leading to a change in the photophysical properties of the fluorophore. The selectivity is therefore governed by the relative reactivity of potential interferents with the aldehyde.

Key Considerations for Cross-Reactivity

When employing this compound-based probes, it is crucial to consider potential interference from other endogenous or exogenous species that can react with aldehydes. These can be broadly categorized as:

  • Other Aldehydes and Ketones: Structurally similar aldehydes (e.g., acetaldehyde, glutaraldehyde) and ketones can potentially compete with the target analyte for reaction with the probe, leading to false-positive signals.

  • Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): Highly reactive species such as hypochlorite (OCl⁻) and peroxynitrite (ONOO⁻) can potentially oxidize the probe, altering its fluorescence and interfering with analyte detection.

  • Thiols: Biological thiols like glutathione (GSH) and cysteine (Cys) are abundant in cellular environments and can form adducts with aldehydes, potentially modulating the probe's response.

  • Amines: Primary and secondary amines can react with the aldehyde to form Schiff bases, which may have distinct fluorescent properties from the intended analyte-probe adduct.

Experimental Design for Assessing Cross-Reactivity

To ensure the specificity of a this compound-based probe, a thorough cross-reactivity study is essential. The following experimental protocol outlines a general workflow for such an assessment.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Probe and Analyte Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare stock solution of this compound -based probe mix Incubate probe with each analyte individually in appropriate buffer prep_probe->mix prep_analytes Prepare stock solutions of target analyte and potential interfering species prep_analytes->mix measure Measure fluorescence intensity at optimal excitation/emission wavelengths mix->measure compare Compare fluorescence response of target analyte to that of potential interferents measure->compare quantify Quantify selectivity by calculating the ratio of fluorescence enhancement compare->quantify

Caption: A generalized workflow for assessing the cross-reactivity of a fluorescent probe.

Detailed Experimental Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare stock solutions of the target analyte (e.g., formaldehyde, bisulfite) and a panel of potential interfering species at concentrations relevant to the biological system of interest. The panel should ideally include other aldehydes, ketones, ROS/RNS, thiols, and common metal ions.

    • Prepare a working buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH for the experiment.

  • Fluorescence Measurements:

    • In a 96-well plate or cuvette, add the working buffer.

    • Add the this compound-based probe to each well/cuvette to a final concentration typically in the low micromolar range.

    • Add the target analyte or one of the interfering species to the respective wells/cuvettes. A control well should contain only the probe and buffer.

    • Incubate the plate/cuvettes for a predetermined time at a controlled temperature to allow for the reaction to occur.

    • Measure the fluorescence intensity using a fluorescence plate reader or spectrofluorometer at the optimal excitation and emission wavelengths for the probe-analyte adduct.

  • Data Analysis:

    • Subtract the background fluorescence of the probe alone from the fluorescence readings of the probe with each analyte.

    • Normalize the fluorescence response to the target analyte.

    • Present the data in a bar graph or table to visually compare the relative fluorescence intensity in the presence of each potential interferent.

Logical Relationship in Probe-Analyte Interaction

The interaction between a this compound-based probe and its target analyte, as well as potential interfering species, can be visualized as a competitive reaction pathway.

G cluster_analytes Potential Reactants cluster_products Reaction Products probe This compound -based Probe target Target Analyte (e.g., Formaldehyde) probe->target Specific Reaction interferent Interfering Species (e.g., Acetaldehyde, GSH) probe->interferent Cross-Reactivity target_adduct Fluorescent Target-Probe Adduct target->target_adduct interferent_adduct Non-fluorescent or Weakly Fluorescent Interferent-Probe Adduct interferent->interferent_adduct

Caption: Competitive reaction pathways for a this compound-based probe.

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluorosalicylaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Fluorosalicylaldehyde, a common reagent in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Profile: this compound is classified as a combustible solid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[2]

**Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[3][4] The recommended method of disposal is through incineration by a licensed and accredited disposal contractor.[5]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves, absorbent pads), in a designated and compatible hazardous waste container.[6][7] The container should be in good condition, with no leaks or rust.[6]

  • Ensure the waste is segregated from incompatible materials. For instance, store it separately from strong oxidizing agents.[2] Also, keep acidic waste separate from bases, cyanides, or sulfides.[8]

2. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[3][6]

  • The label must include the full chemical name, "this compound," and its concentration or quantity. Avoid using abbreviations or chemical formulas.[3]

  • Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator or responsible person.[3]

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel.[7][8]

  • The storage area should be well-ventilated and provide for the separation of incompatible wastes.[7][8]

  • Ensure the container is kept closed at all times, except when adding waste.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[3][9]

  • Provide them with a complete list of the chemicals for disposal.[3]

Spill Response: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance. Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. The spill area should be decontaminated with an appropriate solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste. Report all spills to your institution's EHS department.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 394-50-3[10]
Molecular Formula C₇H₅FO₂[5][10]
Molecular Weight 140.11 g/mol [10]
Melting Point 68-70 °C[11]
Appearance White to off-white powder[5][11]
Storage Class 11 - Combustible Solids

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Generation of This compound Waste B Is the container empty? A->B C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes E Collect in a designated, compatible hazardous waste container. B->E No D Deface label and dispose of container in regular trash. C->D F Label container with 'Hazardous Waste', full chemical name, date, and contact info. E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Arrange for pickup by EHS or a certified hazardous waste contractor. G->H

Figure 1. Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Fluorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Fluorosalicylaldehyde, including detailed operational and disposal plans.

Chemical Safety and Hazard Information

This compound is a combustible solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to minimize exposure risks.

Property Value Reference
CAS Number 394-50-3[1][3][4][5]
Molecular Formula C7H5FO2[3][4][5]
Molecular Weight 140.11 g/mol [1][3][5]
Appearance White to off-white powder/crystal[5][6]
Melting Point 68-70 °C[1][5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

This procedural guidance is designed to ensure the safe handling of this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[7] An emergency eyewash station and safety shower must be accessible and unobstructed.[6]

  • Personal Protective Equipment (PPE): Before entering the designated handling area, all personnel must don the following PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).[1][8]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][9][10]

    • Respiratory Protection: A NIOSH-approved N95 dust mask is recommended to prevent inhalation of the powder.[1]

    • Lab Coat: A clean, fastened lab coat must be worn.[11]

  • Documentation Review: Review the Safety Data Sheet (SDS) for this compound.[4]

  • Work Area Preparation: Designate a specific area within the fume hood for handling.[11] Cover the work surface with disposable bench paper.[4]

2. Weighing and Handling Procedure:

  • Transportation: Transport the chemical container in a secondary container to the designated fume hood.

  • Weighing:

    • Whenever possible, purchase pre-weighed amounts of the powder to avoid handling the solid.[7][11]

    • If weighing is necessary, perform this task inside the chemical fume hood.[7]

    • Use anti-static weigh boats or an anti-static gun to prevent the powder from becoming airborne due to static electricity.[11]

    • Carefully scoop the desired amount of powder using a clean, dedicated spatula. Avoid generating dust.

    • Close the primary container tightly immediately after dispensing.

  • Dissolving: If preparing a solution, add the solvent to the container with the powder slowly to avoid splashing.

3. Post-Operational Clean-up:

  • Decontamination: Wipe down the work surface, balance, and any equipment used with a damp cloth. Never use a dry brush, as this can generate dust.[11]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and respiratory protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Waste Management and Container Rinsing

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation and Collection:

  • Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2][3][4]

  • Incompatible Wastes: Do not mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and may lead to dangerous reactions.[3][4] Never mix with strong acids, bases, or oxidizers.[9]

  • Solid Waste: Dispose of contaminated consumables such as gloves, weigh paper, and bench paper in a sealed bag and place it in the solid hazardous waste container.[4]

2. Empty Container Disposal:

  • Rinsing:

    • Thoroughly empty the container of all residual powder.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as halogenated hazardous waste.[11]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]

  • Label Defacement: After rinsing and air-drying, completely remove or deface the original chemical label on the container before disposing of it as regular solid waste.[11]

Emergency Procedures

In the event of accidental exposure, follow these procedures immediately:

  • Skin Contact: Brush off any excess powder, then immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12][13] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][12][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[10][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]

Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.

prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh handling_use Perform Experiment handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe emergency_exposure Exposure Event emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: Workflow for Safe Handling of this compound.

References

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